Product packaging for Aluminium borate N-hydrate(Cat. No.:CAS No. 19088-11-0)

Aluminium borate N-hydrate

Cat. No.: B100000
CAS No.: 19088-11-0
M. Wt: 158.4 g/mol
InChI Key: HCPMDWKTDYMSIW-UHFFFAOYSA-N
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Description

Aluminium borate N-hydrate, also known as this compound, is a useful research compound. Its molecular formula is AlB3H3O6 and its molecular weight is 158.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlB3H3O6 B100000 Aluminium borate N-hydrate CAS No. 19088-11-0

Properties

InChI

InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMDWKTDYMSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)O.B(=O)O.B(=O)O.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlB3H3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Hydrated Aluminium Borate: The Case of Jeremejevite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of a naturally occurring hydrated aluminium borate, the mineral jeremejevite. Jeremejevite, with the chemical formula Al₆(BO₃)₅(F,OH)₃, serves as a model compound for understanding the crystallographic and physicochemical properties of hydrated aluminium borates. This document details the experimental protocols for its synthesis and analysis and presents key data in a structured format for ease of reference and comparison.

Introduction

Aluminium borate n-hydrates are a class of inorganic compounds with a variable number of water molecules incorporated into their crystal lattice. The specific stoichiometry and degree of hydration are highly dependent on the synthesis conditions. While a range of anhydrous aluminium borates, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉), are well-characterized, detailed crystallographic studies on their hydrated counterparts are less common. This guide focuses on jeremejevite, a rare borate mineral of aluminium that incorporates hydroxyl (OH) and fluoride (F) ions, representing a form of hydrated aluminium borate. Its well-defined crystal structure provides valuable insights into the coordination environments of aluminium and boron in a hydrated framework.

Crystal Structure of Jeremejevite

Jeremejevite crystallizes in the hexagonal system with the space group P6₃/m. The structure consists of channels of corner-sharing AlO₆ octahedra that are interconnected by planar BO₃ groups. The fluoride and hydroxide ions are located within these channels.

The crystallographic data for jeremejevite from Cape Cross, Namibia, has been determined by single-crystal X-ray diffraction.[1][2]

Parameter Value Reference
Chemical FormulaAl₆(BO₃)₅(F,OH)₃[3]
Crystal SystemHexagonal[3][4]
Space GroupP6₃/m[1][2]
Unit Cell Dimensionsa = 8.556(3) Å, c = 8.175(3) Å[1]
Unit Cell Volume (V)518.29(3) ų[2]
Z (Formula units/cell)2[2]
Calculated Density3.287 g/cm³ (F-end member)[2]

The following table summarizes the refined atomic coordinates for the fluorine-dominant end-member of jeremejevite.

Atom x y z Uiso
Al0.352610.015440.075320.0038
B10.233220.002320.750.0048
B22/31/3-0.054020.0047
F0.500140.113140.250.0056
O10.285120.196610.101350.0046
O20.560790.15000-0.054550.0045
O30.302860.186360.750.0050
Data sourced from the American Mineralogist Crystal Structure Database.[5]

Selected interatomic distances provide insight into the coordination environments within the crystal lattice.

Bond Distance (Å)
Al–O1.901 (mean)
Al–F1.810 (mean)
B–O1.364 - 1.391
Data from single-crystal refinement of a natural sample.[1][2]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of jeremejevite, focusing on the hydroxyl-dominant analogue which has been successfully synthesized in laboratory settings.[4][6]

While naturally occurring jeremejevite forms under late-stage hydrothermal conditions in granitic pegmatites[3], a laboratory synthesis of the OH-end member can be achieved via a similar hydrothermal route.

Objective: To synthesize crystalline hydroxyl-jeremejevite, Al₆(BO₃)₅(OH)₃.

Materials:

  • γ-Al₂O₃ (gamma-alumina)

  • H₃BO₃ (boric acid)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (e.g., Parr Instrument Company)

  • High-temperature oven

  • Analytical balance

  • Mortar and pestle

Procedure:

  • A stoichiometric mixture of γ-Al₂O₃ and H₃BO₃ is prepared.

  • The solid reactants are intimately mixed by grinding in a mortar and pestle.

  • The mixture is placed in the Teflon liner of the autoclave.

  • Deionized water is added to the liner, typically filling it to about 70-80% of its volume to ensure pressure generation upon heating.

  • The autoclave is sealed and placed in a high-temperature oven.

  • The temperature is raised to 600-700°C, and the pressure is allowed to build to approximately 1500 atmospheres. These conditions are maintained for a period of several days to allow for crystal growth.

  • The autoclave is then slowly cooled to room temperature over 24-48 hours.

  • The resulting solid product is recovered, washed with deionized water to remove any unreacted starting materials, and dried at a low temperature (e.g., 80°C).

Synthesis_Workflow cluster_prep Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_product Product Recovery Reactants γ-Al₂O₃ + H₃BO₃ Mixing Grinding Reactants->Mixing Autoclave Load Autoclave + Deionized H₂O Mixing->Autoclave Heating Heat to 600-700°C ~1500 atm Autoclave->Heating Cooling Slow Cooling Heating->Cooling Washing Wash with H₂O Cooling->Washing Drying Dry at 80°C Washing->Drying Product Crystalline Al₆(BO₃)₅(OH)₃ Drying->Product

Caption: Hydrothermal synthesis workflow for hydroxyl-jeremejevite.

Objective: To determine the unit cell parameters, space group, and atomic positions of the synthesized crystals.

Procedure:

  • A suitable single crystal of the synthesized material is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • A preliminary data collection is performed to determine the crystal system and unit cell parameters.

  • A full sphere of diffraction data is collected at a controlled temperature (typically room temperature or 100 K).

  • The collected data is processed, including integration of reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².

Objective: To quantify the water/hydroxyl content and determine the thermal stability of the compound.

Procedure:

  • A small amount of the powdered sample (5-10 mg) is placed in an alumina or platinum crucible.

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from room temperature to approximately 1200°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • The mass loss as a function of temperature is recorded. The dehydroxylation step is identified by a significant weight loss.

Objective: To identify the functional groups present in the crystal, particularly the borate and hydroxyl groups.

Procedure:

  • A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, for non-destructive analysis of a single crystal, a microscope accessory can be used.

  • The sample is placed in the sample compartment of an FTIR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The positions of the absorption bands are analyzed to identify the vibrational modes of the B-O and O-H bonds. In jeremejevite, bands in the 3600 cm⁻¹ region are indicative of O-H stretching, while bands between 900 and 1450 cm⁻¹ are characteristic of B-O stretching and bending modes.[1][7]

Caption: Experimental workflow for the characterization of jeremejevite.

Summary of Characterization Data

The following table summarizes the expected and reported data from the characterization of jeremejevite.

Technique Parameter Observation/Value Reference
SC-XRD Crystal System & Space GroupHexagonal, P6₃/m[1][2]
Unit Cell Parametersa = 8.556 Å, c = 8.175 Å[1]
TGA DehydroxylationExpected mass loss corresponding to the removal of (OH,F) groups at high temperature.-
FTIR O-H Stretching~3600 cm⁻¹[7]
B-O Stretching961 cm⁻¹ (symmetric), 1067 cm⁻¹ (antisymmetric) in Raman spectra. IR bands between 1229-1448 cm⁻¹ are attributed to B-O-H bending.[1]

Conclusion

Jeremejevite, Al₆(BO₃)₅(F,OH)₃, serves as an excellent natural analogue for a crystalline hydrated aluminium borate. Its well-defined hexagonal crystal structure, characterized by channels of AlO₆ octahedra linked by BO₃ groups, has been thoroughly investigated. The synthesis of its hydroxyl-end member is achievable through hydrothermal methods, allowing for further laboratory-based studies. The comprehensive characterization of this compound using techniques such as single-crystal X-ray diffraction, thermogravimetric analysis, and infrared spectroscopy provides a robust framework for understanding the structure-property relationships in the broader class of hydrated aluminium borates. This guide provides the foundational data and methodologies to aid researchers in the synthesis and characterization of these and related materials.

References

An In-depth Technical Guide to the Chemical Properties of Aluminum Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borate n-hydrate is an inorganic compound with a variable water content, denoted by 'n'. It is a precursor to various anhydrous aluminum borates, which are known for their excellent mechanical, thermal, and chemical properties. These anhydrous forms, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉), find applications as reinforcing materials in plastics, metals, and ceramics.[1] The hydrated form is typically an amorphous or poorly crystalline powder that serves as an intermediate in the synthesis of these advanced materials.[2] This guide provides a comprehensive overview of the chemical properties of aluminum borate n-hydrate, focusing on its synthesis, thermal behavior, and spectroscopic characterization.

Chemical Properties

Stoichiometry and Hydration

The general chemical formula for aluminum borate n-hydrate can be represented in various ways, reflecting the different stable and metastable phases within the Al₂O₃-B₂O₃-H₂O system. The anhydrous aluminum borate component can have different stoichiometries, with the most common being 9Al₂O₃·2B₂O₃ and 2Al₂O₃·B₂O₃.[3] The "n-hydrate" designation indicates a variable number of water molecules associated with the aluminum borate structure. The value of 'n' is not fixed and is highly dependent on the synthesis conditions, temperature, and ambient humidity.[3] This variability results in a series of related compounds with different degrees of hydration.

Solubility
Thermal Decomposition

The thermal decomposition of aluminum borate n-hydrate is a multi-step process. Initially, adsorbed and loosely bound water is removed at temperatures below 200°C.[1] As the temperature increases, the chemically bound water of hydration is lost. This dehydration is followed by the crystallization of anhydrous aluminum borate phases. The specific temperatures for these transformations depend on the initial degree of hydration and the heating rate.

Differential scanning calorimetry (DSC) analysis of precursors for aluminum borate synthesis shows that the crystallization temperature of the anhydrous forms decreases with an increasing boron content.[2] For instance, the crystallization temperature can range from 900°C for a 9Al₂O₃·2B₂O₃ composition to 670°C for a composition with a higher boron ratio.[2] The formation of the stable anhydrous phases, Al₁₈B₄O₃₃ and Al₄B₂O₉, typically occurs between 600 and 800°C.[1] The Al₄B₂O₉ phase is generally considered metastable and can transform into the more stable Al₁₈B₄O₃₃ at temperatures around 1000-1100°C.[1]

Data Presentation

Table 1: General Chemical and Physical Properties of Aluminum Borate
PropertyValue/DescriptionCitation
Molecular Formula AlB₃H₃O₆ (example)[5]
Molecular Weight 158.4 g/mol (for AlB₃H₃O₆)[5]
Appearance Colorless crystals or white powder[1]
Solubility in Water Almost insoluble[1]
Solubility in Acids Soluble in concentrated nitric acid[1]
Table 2: Expected Thermal Decomposition Stages of Aluminum Borate n-Hydrate
Temperature Range (°C)ProcessProductsCitation
< 200Removal of adsorbed and loosely bound waterPartially dehydrated aluminum borate[1]
200 - 600Dehydration of chemically bound water and decomposition of precursorsAmorphous aluminum borate[1]
600 - 800Crystallization of anhydrous phasesAl₁₈B₄O₃₃ and Al₄B₂O₉[1]
> 1000Phase transformation of metastable phasesAl₁₈B₄O₃₃[2]
Table 3: Spectroscopic Data for Aluminum Borate
Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentCitation
FTIR 1200 - 1500Asymmetric stretching of B-O in trigonal BO₃ units[6]
800 - 1200B-O stretching in tetrahedral BO₄ units[6]
600 - 800Bending vibrations of B-O-B bridges[6]
1320, 1260, 700Dominating BO₃ structures in Al₁₈B₄O₃₃[6]
1075, 985BO₄ structures in Al₁₈B₄O₃₃[6]
Raman 3000 - 3600OH stretching modes[7]
1300 - 1500Asymmetric stretching of trigonal BO₃[7]
850 - 950Symmetric stretching of trigonal BO₃[7]
850 - 1100Asymmetric stretching of tetrahedral BO₄[7]
700 - 850Symmetric stretching of tetrahedral BO₄[7]

Experimental Protocols

Precipitation Synthesis

This method involves the reaction of soluble aluminum and borate precursors in a solution to form an insoluble aluminum borate n-hydrate precipitate.

Methodology:

  • Prepare separate aqueous solutions of an aluminum salt (e.g., aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O) and a boron source (e.g., boric acid, H₃BO₃).[2]

  • Prepare a basic solution, such as ammonium carbonate ((NH₄)₂CO₃), to act as a precipitating agent.[2]

  • Add the aluminum nitrate and boric acid solutions to the ammonium carbonate solution under constant stirring. The pH of the solution is a critical parameter, with neutral to alkaline conditions (pH 7-10) favoring faster reaction rates.[3]

  • An amorphous precipitate of aluminum borate n-hydrate will form.

  • The resulting mixture is then evaporated to dryness to recover any soluble boron species.[2]

  • The dried product is then washed to remove by-products, such as ammonium nitrate, which can be decomposed by heating to around 300°C.[2]

  • The final product is a hydrated aluminum borate powder, which can be further calcined to obtain anhydrous crystalline phases.

Sol-Gel Synthesis

The sol-gel method is a versatile low-temperature technique for producing nanostructured aluminum borates.

Methodology:

  • Prepare a solution containing molecular precursors of aluminum and boron. Common precursors include aluminum nitrate nonahydrate and boric acid.

  • The precursors are dissolved in a suitable solvent, often with a complexing agent like glycerol to prevent the volatilization of boric acid.

  • The solution (the 'sol') undergoes hydrolysis and condensation reactions to form a gel-like network.

  • The gel is then dried to remove the solvent, resulting in an amorphous hydrated material.

  • Subsequent calcination at elevated temperatures is required to remove residual organics and crystallize the desired anhydrous aluminum borate phases.

Hydrothermal Synthesis

Hydrothermal synthesis utilizes high-pressure and high-temperature aqueous solutions to crystallize materials that are otherwise insoluble.

Methodology:

  • Prepare a precursor mixture containing a source of aluminum (e.g., aluminum nitrate) and boron (e.g., boric acid).

  • The precursor mixture is placed in a sealed, Teflon-lined autoclave with a suitable solvent (typically water).

  • The autoclave is heated to a specific temperature (e.g., 150-200°C) for a defined period. The high pressure generated within the autoclave facilitates the dissolution and recrystallization of the precursors into the desired hydrated metal borate.

  • After the reaction, the autoclave is cooled, and the solid product is collected by filtration, washed, and dried.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of aluminum borate n-hydrate.

Methodology:

  • A small amount of the aluminum borate n-hydrate sample (typically 5-20 mg) is placed in a sample pan.[8]

  • The sample is heated in a controlled atmosphere (e.g., air or an inert gas like nitrogen) at a constant heating rate (e.g., 10°C/min).[8]

  • The TGA instrument measures the change in mass of the sample as a function of temperature, providing information on dehydration and decomposition events.[8]

  • The DTA instrument measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic processes such as phase transitions and crystallization.[8]

Spectroscopic Analysis (FTIR/Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups and characterize the bonding within the aluminum borate structure.

Methodology:

  • For FTIR analysis, the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.

  • The sample is then placed in the FTIR spectrometer, and an infrared spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational modes of the chemical bonds present in the sample.[6]

  • For Raman analysis, a laser beam is focused on the sample, and the scattered light is collected and analyzed. The Raman shifts in the spectrum provide information about the vibrational modes of the material.[7]

Mandatory Visualization

Precipitation_Synthesis_Workflow cluster_precursors Precursor Solutions cluster_precipitation Precipitation cluster_processing Post-Processing cluster_product Final Product Al_Nitrate Aluminum Nitrate (Al(NO₃)₃·9H₂O) Mixing Mixing in Ammonium Carbonate (pH 7-10) Al_Nitrate->Mixing Boric_Acid Boric Acid (H₃BO₃) Boric_Acid->Mixing Evaporation Evaporation to Dryness Mixing->Evaporation Formation of Amorphous Precipitate Washing Washing Evaporation->Washing Drying Drying Washing->Drying Product Aluminum Borate n-Hydrate Powder Drying->Product Thermal_Decomposition_Pathway Start Aluminum Borate n-Hydrate Dehydrated Partially Dehydrated Aluminum Borate Start->Dehydrated < 200°C (- H₂O ads) Amorphous Amorphous Aluminum Borate Dehydrated->Amorphous 200-600°C (- H₂O chem) Crystalline_Mix Crystalline Mixture (Al₁₈B₄O₃₃ + Al₄B₂O₉) Amorphous->Crystalline_Mix 600-800°C (Crystallization) Stable_Phase Stable Phase (Al₁₈B₄O₃₃) Crystalline_Mix->Stable_Phase > 1000°C (Phase Transition) Sol_Gel_Synthesis_Workflow cluster_sol_formation Sol Formation cluster_gelation Gelation & Drying cluster_calcination Calcination Precursors Al and B Precursors (e.g., Al(NO₃)₃, H₃BO₃) Sol Homogeneous Sol Precursors->Sol Solvent Solvent + Complexing Agent Solvent->Sol Gel Gel Formation (Hydrolysis & Condensation) Sol->Gel Drying Drying Gel->Drying Amorphous_Hydrate Amorphous Hydrated Aluminum Borate Drying->Amorphous_Hydrate Calcination Calcination Amorphous_Hydrate->Calcination Final_Product Crystalline Anhydrous Aluminum Borate Calcination->Final_Product

References

An In-depth Technical Guide on the Thermal Decomposition of Aluminium Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminium borate n-hydrate (AlBO₃·nH₂O). While specific quantitative data for a singular, defined this compound compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous hydrated borate compounds and related aluminium chemistry to present a scientifically grounded, albeit generalized, pathway for its thermal degradation. The information herein is intended to guide researchers in understanding the expected thermal behavior and in designing appropriate experimental protocols for characterization.

The thermal decomposition of hydrated metal salts is a complex, multi-stage process involving dehydration, dehydroxylation, structural rearrangement, and often, the formation of intermediate phases before yielding the final stable oxide products. For this compound, this process is critical in materials science for the synthesis of anhydrous aluminium borates with specific properties, and in pharmaceutical applications where understanding the stability of hydrated excipients or drug carriers is paramount.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through several distinct stages, initiated by the loss of water molecules and culminating in the formation of stable anhydrous phases. This proposed pathway is based on the well-documented thermal behavior of other hydrated borates, such as borax and various metal borate minerals.

  • Dehydration: The initial stage involves the loss of loosely bound water of crystallization (n-x H₂O). This is typically an endothermic process occurring at relatively low temperatures, often in multiple, overlapping steps if the water molecules occupy different energetic environments within the crystal lattice.

  • Dehydroxylation: Following the removal of crystalline water, further heating leads to the loss of constitutional water from hydroxyl (-OH) groups present in the borate anion structure. This process requires higher temperatures and results in the formation of an amorphous, anhydrous aluminium borate.

  • Amorphization: The loss of both crystalline and constitutional water leads to the collapse of the original crystal structure, yielding an amorphous intermediate.

  • Recrystallization: At higher temperatures, the amorphous material is expected to recrystallize into one or more stable anhydrous aluminium borate phases, such as Al₄B₂O₉ or Al₁₈B₄O₃₃.[1][2] This is an exothermic process. The specific phase formed can depend on the initial stoichiometry and heating conditions.

  • High-Temperature Decomposition: At very high temperatures, typically above 1300°C, the anhydrous aluminium borate itself may decompose into its constituent oxides, alumina (Al₂O₃) and boric oxide (B₂O₃).[3]

Quantitative Data from Thermal Analysis

The following table summarizes the expected thermal events and approximate temperature ranges for the decomposition of this compound, based on analogous data from related hydrated compounds. It is crucial to note that these values are illustrative and will vary depending on factors such as the exact value of 'n', heating rate, and atmospheric conditions.

StageProcessApproximate Temperature Range (°C)TechniqueExpected Observation
1Dehydration (Loss of H₂O)100 - 250TGA / DSCWeight loss / Endothermic peak(s)
2Dehydroxylation (Loss of -OH as H₂O)250 - 500TGA / DSCFurther weight loss / Endothermic peak(s)
3AmorphizationConcurrent with DehydroxylationXRDLoss of crystalline diffraction peaks
4Recrystallization600 - 1000DSC / XRDExothermic peak / Appearance of new diffraction peaks (e.g., Al₄B₂O₉, Al₁₈B₄O₃₃)
5High-Temperature Decomposition> 1300TGA / DSCWeight loss (volatilization of B₂O₃) / Endothermic peak

Experimental Protocols

A detailed methodology for the characterization of the thermal decomposition of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is provided below.

Objective: To determine the temperature ranges of decomposition, associated weight losses, and thermal events (endothermic/exothermic) of this compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for concurrent analysis.

Experimental Parameters:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

    • Accurately weigh approximately 5-10 mg of the sample into an alumina or platinum crucible.

  • TGA-DSC Analysis:

    • Place the crucible containing the sample onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 1400°C to observe all decomposition stages.

    • A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of overlapping thermal events.[1]

    • Record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset and offset temperatures of each weight loss step. Calculate the percentage weight loss for each step.

    • From the DSC curve, identify the peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy change (ΔH) for each event.

    • Correlate the weight loss steps from the TGA data with the thermal events observed in the DSC data.

    • To identify the intermediate and final products, samples can be heated to specific temperatures corresponding to the end of each major thermal event, cooled, and then analyzed by X-ray Diffraction (XRD).

Visualization of the Decomposition Pathway

The following diagram illustrates the proposed logical workflow for the thermal decomposition of this compound.

Thermal_Decomposition_Pathway Start This compound (AlBO₃·nH₂O) Intermediate1 Partially Dehydrated Intermediate (AlBO₃·(n-x)H₂O) Start->Intermediate1 Heat (100-250°C) - H₂O (Dehydration) Intermediate2 Amorphous Anhydrous Aluminium Borate Intermediate1->Intermediate2 Heat (250-500°C) - H₂O (Dehydroxylation) Product1 Crystalline Anhydrous Aluminium Borate (e.g., Al₄B₂O₉, Al₁₈B₄O₃₃) Intermediate2->Product1 Heat (600-1000°C) (Recrystallization) FinalProduct Alumina (Al₂O₃) + Boric Oxide (B₂O₃) Product1->FinalProduct Heat (>1300°C) (Decomposition)

Caption: Proposed thermal decomposition pathway of this compound.

This guide provides a foundational understanding of the thermal decomposition of this compound for researchers and professionals. Experimental verification using the outlined protocols is essential to determine the precise decomposition characteristics of a specific sample.

References

An In-depth Technical Guide to the Formation Mechanism of Aluminum Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of aluminum borate n-hydrate, an amorphous precursor to various crystalline aluminum borate compounds. The document details the low-temperature synthesis routes, the underlying aqueous chemistry, and the key parameters influencing the final product's properties.

Introduction

Aluminum borate n-hydrate (often represented by the general formula xAl₂O₃·yB₂O₃·nH₂O) is a hydrated, amorphous material that serves as a crucial intermediate in the synthesis of crystalline aluminum borates such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉). While crystalline aluminum borates are typically formed at high temperatures (600-1200°C) through solid-state reactions, the initial formation of the hydrated precursor occurs at or near ambient temperatures through solution-based methods.[1][2][3] The degree of hydration, denoted by 'n', is not fixed and varies depending on the synthesis conditions.[4] This guide focuses on the low-temperature formation mechanisms of this amorphous n-hydrate.

Formation Mechanism

The formation of aluminum borate n-hydrate in aqueous solutions is a complex process governed by the hydrolysis of aluminum ions and their subsequent interaction with borate species. The primary mechanism involves the co-precipitation of hydrated aluminum oxide and boric acid or its corresponding anions, leading to the formation of Al-O-B bonds within an amorphous, hydrated matrix.

  • Aluminum: In aqueous solutions, the aluminum cation (Al³⁺) is small and highly charged, leading it to be strongly hydrated and exist as the hexa-aqua complex, [Al(H₂O)₆]³⁺.[5] This complex is a weak acid and undergoes hydrolysis, a process that is highly dependent on the pH of the solution. As the pH increases, the hexa-aqua complex deprotonates to form various monomeric and polymeric hydroxo-aluminum species (e.g., [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺) and eventually precipitates as amorphous aluminum hydroxide, Al(OH)₃.[6]

  • Boron: Boric acid, B(OH)₃, is a weak Lewis acid that accepts a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻, rather than donating a proton.[7] B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ (pKa ≈ 9.14)[7]

The formation of aluminum borate n-hydrate occurs when solutions containing both aluminum salts (e.g., aluminum nitrate, aluminum chloride) and a boron source (e.g., boric acid) are mixed, and the pH is adjusted to induce precipitation. The mechanism can be conceptualized as follows:

  • Hydrolysis and Polymerization: As a basic solution (e.g., ammonium carbonate, sodium hydroxide) is added, the pH increases, causing the hydrolysis of [Al(H₂O)₆]³⁺ to form aluminum hydroxo species. These species can then polymerize, forming larger oligo- and poly-cations.

  • Interaction with Borate: In the same solution, boric acid exists in equilibrium with the tetrahydroxyborate anion. The aluminate and borate species can then interact. It is proposed that the Al-O-B linkages form through condensation reactions between the aluminum hydroxo groups and the boron hydroxo groups. This results in a co-precipitate of an amorphous, hydrated aluminum borate gel.[8]

  • Aging and Dehydration: The initially formed gel is highly hydrated. Upon aging and drying, water molecules are progressively lost, and the amorphous network continues to condense, strengthening the Al-O-B linkages. The final value of 'n' in the n-hydrate is dependent on the drying temperature and humidity.

The following diagram illustrates the proposed logical relationship in the formation of the amorphous aluminum borate n-hydrate precursor.

G cluster_precursors Aqueous Precursors cluster_reaction Reaction Conditions cluster_formation Formation of Hydrated Precursor Al_salt Aluminum Salt Solution ([Al(H2O)6]3+) hydrolysis Hydrolysis of Al3+ Formation of [Al(OH)x(H2O)y]z+ Al_salt->hydrolysis B_source Boric Acid Solution (B(OH)3) borate_formation Formation of Borate Anion ([B(OH)4]-) B_source->borate_formation pH_adjust pH Adjustment (Addition of Base) pH_adjust->hydrolysis pH_adjust->borate_formation co_precipitation Co-precipitation hydrolysis->co_precipitation borate_formation->co_precipitation gel_formation Amorphous Hydrated Gel Formation (Al-O-B linkages) co_precipitation->gel_formation aging Aging and Drying gel_formation->aging final_product Aluminum Borate n-Hydrate (xAl2O3·yB2O3·nH2O) aging->final_product

Caption: Logical workflow for the formation of aluminum borate n-hydrate.

Experimental Protocols for Synthesis

Several low-temperature methods have been developed to synthesize amorphous aluminum borate n-hydrate. The choice of method influences the properties of the resulting material.

This is a common method for producing amorphous aluminum borate n-hydrate. It involves the controlled precipitation of aluminum and boron species from an aqueous solution.

Experimental Workflow:

G cluster_solutions Solution Preparation cluster_reaction Precipitation cluster_processing Product Isolation and Drying sol_A Prepare aqueous solution of Aluminum Nitrate (Al(NO3)3·9H2O) and Boric Acid (H3BO3) mixing Add Solution A to Solution B (Precipitant) with stirring sol_A->mixing sol_B Prepare aqueous solution of Ammonium Carbonate ((NH4)2CO3) sol_B->mixing precipitation Formation of a white precipitate mixing->precipitation evaporation Evaporate to dryness (e.g., on a hot plate) precipitation->evaporation drying Dry the resulting solid (e.g., in an oven at 100°C) evaporation->drying grinding Grind the solid to a fine powder drying->grinding final_product Amorphous Aluminum Borate n-Hydrate Powder grinding->final_product

Caption: Experimental workflow for the co-precipitation synthesis of aluminum borate n-hydrate.

Quantitative Parameters:

ParameterValue/RangeReference
Precursors Aluminum nitrate nonahydrate, Boric acid, Ammonium carbonate[8]
Solvent Deionized water[8]
Precipitation pH Basic (controlled by ammonium carbonate)[8]
Drying Temperature ~100°C[9]

The sol-gel method offers good control over the homogeneity and microstructure of the resulting material. It involves the hydrolysis and condensation of molecular precursors.

Experimental Workflow:

G cluster_sol_prep Sol Preparation cluster_gelation Gelation cluster_drying Drying precursors Dissolve Al and B precursors (e.g., alkoxides, nitrates) in a suitable solvent (e.g., alcohol) hydrolysis Controlled hydrolysis (addition of water) precursors->hydrolysis polycondensation Polycondensation reactions form a 3D network (gel) hydrolysis->polycondensation aging Aging of the gel polycondensation->aging solvent_removal Solvent removal (e.g., evaporation) aging->solvent_removal final_product Amorphous Aluminum Borate n-Hydrate Xerogel/Aerogel solvent_removal->final_product

Caption: Generalized experimental workflow for the sol-gel synthesis of aluminum borate n-hydrate.

Quantitative Parameters:

ParameterValue/RangeReference
Aluminum Precursor Aluminum tri-sec-butoxide, Aluminum nitrate nonahydrate[10][11]
Boron Precursor Boric acid, Tri-isopropyl borate[10][12]
Solvent Alcohols (e.g., ethanol, propan-2-ol, butan-2-ol)[11][12]
Catalyst/Acidification Agent Nitric acid, Hydrochloric acid[11]
Chelating Agent Propionic acid, Acetylacetone[11][12]
Drying Temperature Room temperature or slightly elevated[11]

Characterization of Aluminum Borate n-Hydrate

The amorphous and hydrated nature of the precursor necessitates specific characterization techniques.

  • X-ray Diffraction (XRD): The XRD pattern of aluminum borate n-hydrate typically shows broad, diffuse scattering, characteristic of an amorphous material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is crucial for identifying the presence of Al-O, B-O, and O-H bonds. The spectra of anhydrous aluminum borates show characteristic bands for BO₃ (around 1200-1400 cm⁻¹) and BO₄ (around 900-1100 cm⁻¹) units.[13] In the n-hydrate, a broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of water molecules and hydroxyl groups.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to quantify the water content ('n') by measuring the mass loss upon heating.[1] Differential scanning calorimetry (DSC) can reveal thermal events such as dehydration and crystallization into anhydrous phases. The dehydration of the n-hydrate typically occurs in multiple steps below 400°C.[14]

Thermal Decomposition Pathway:

The following diagram illustrates the general thermal decomposition pathway of aluminum borate n-hydrate.

G start Aluminum Borate n-Hydrate (Amorphous) intermediate Amorphous Anhydrous Aluminum Borate start->intermediate Heat (100-400°C) -nH2O (Dehydration) final Crystalline Aluminum Borates (e.g., 9Al2O3·2B2O3, 2Al2O3·B2O3) intermediate->final Heat (600-1200°C) (Crystallization)

Caption: Thermal decomposition pathway of aluminum borate n-hydrate.

Factors Influencing Formation and Properties

The properties of the resulting aluminum borate n-hydrate are highly dependent on the synthesis conditions.

  • pH: The pH is a critical parameter as it controls the hydrolysis of Al³⁺ and the speciation of borate. The co-precipitation is typically carried out in a slightly basic to neutral pH range to ensure the formation of the aluminum hydroxide precursor.[8]

  • Temperature: Low temperatures favor the formation of the amorphous n-hydrate. As the temperature increases, dehydration and crystallization into anhydrous phases occur.[1]

  • Reactant Concentrations and Ratios: The Al/B molar ratio in the precursor solution influences the stoichiometry of the final crystalline product after calcination.

  • Aging Time and Drying Conditions: The duration of aging and the temperature and method of drying significantly impact the final water content ('n') and the degree of condensation of the amorphous network.

Conclusion

The formation of aluminum borate n-hydrate is a low-temperature, solution-based process that results in an amorphous, hydrated precursor. The mechanism is centered around the pH-dependent hydrolysis of aqueous aluminum ions and their co-precipitation with borate species, leading to the formation of an Al-O-B network. The degree of hydration is variable and can be influenced by the synthesis and processing parameters. A thorough understanding of this formation mechanism is essential for controlling the properties of the n-hydrate and, consequently, the crystalline aluminum borate materials derived from it. Further research is needed to fully elucidate the molecular-level interactions between hydrolyzed aluminum species and borates in solution and to quantify the precise relationship between synthesis conditions and the degree of hydration.

References

An In-depth Technical Guide to Aluminium Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aluminium borate n-hydrate represents a family of inorganic compounds with variable water content, rather than a single, stoichiometrically-defined molecule. These materials are often encountered as amorphous precursors in the synthesis of crystalline anhydrous aluminium borates, which are noted for their exceptional thermal and mechanical properties. This guide provides a comprehensive overview of the chemical formulas, structures, synthesis protocols, and characterization of aluminium borate n-hydrates and their anhydrous derivatives, such as 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉). Detailed experimental methodologies for common synthesis techniques, including sol-gel, precipitation, and hydrothermal methods, are presented. Quantitative data are summarized in tabular form, and logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding for research and development applications.

Chemical Formula and Nomenclature

The term "this compound" broadly describes a hydrated form of aluminium borate. The 'n' signifies a variable number of water molecules (H₂O) associated with the aluminium borate formula unit, which can be an integer or a fraction.[1] This variability arises because the degree of hydration is highly dependent on the synthesis conditions, temperature, and ambient humidity.[1]

The anhydrous component can have several stable stoichiometries within the Al₂O₃-B₂O₃ system.[1][2] Therefore, a more precise chemical formula and name require specification of the anhydrous borate core. The dot in the formula (e.g., ·nH₂O) indicates that the water molecules are chemically bound within the solid-state structure as water of crystallization.[1]

According to the International Union of Pure and Applied Chemistry (IUPAC), the name is constructed by stating the name of the anhydrous salt, followed by a Greek numerical prefix (e.g., mono-, di-, tri-) and the term "-hydrate".[1] For instance, if the anhydrous component is AlBO₃ and it binds three water molecules, the name would be aluminium borate trihydrate.[1]

Data Presentation: Stoichiometry and Formulae

The following table summarizes the common anhydrous aluminium borate phases and their general hydrated formulas.

Anhydrous CompoundAnhydrous FormulaGeneral Hydrated FormulaPotential IUPAC Name (example)
Aluminium OrthoborateAlBO₃AlBO₃·nH₂OThis compound
Aluminium BorateAl₂B₂O₆Al₂B₂O₆·nH₂OThis compound
Aluminium Borate (2:1)2Al₂O₃·B₂O₃ (Al₄B₂O₉)Al₄B₂O₉·nH₂OThis compound
Aluminium Borate (9:2)9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃)Al₁₈B₄O₃₃·nH₂OThis compound

Chemical Structure

The structure of this compound is typically amorphous, existing as a precursor that crystallizes into stable anhydrous phases upon heating.[1][3] The structure of the final crystalline material is well-documented and provides insight into the local coordination environments that may exist in the hydrated state.

The anhydrous forms, Al₄B₂O₉ and Al₁₈B₄O₃₃, possess orthorhombic crystal structures.[4] These structures are characterized by a network of aluminium-oxygen and boron-oxygen polyhedra. Aluminium atoms can exist in both tetrahedral (AlO₄) and octahedral (AlO₆) coordination, while boron atoms are typically found in trigonal planar (BO₃) coordination, with a small fraction potentially in tetrahedral (BO₄) groups.[4][5] The hydrated forms contain water molecules integrated into the crystal lattice, which are driven off during thermal treatment (calcination) to yield the stable anhydrous crystalline structures.

Data Presentation: Crystallographic and Physical Properties

The table below presents crystallographic data for a related hydroxylated aluminium borate as an example of a crystalline hydrated structure, along with key properties of the primary anhydrous phases.

PropertyBa[AlB₄O₈(OH)][1]Al₄B₂O₉[4][5]Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃)[4]
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nC2/mCmc2₁
Lattice Parameters a=7.07 Å, b=15.11 Å, c=7.07 Å, β=93.6°a=14.88 Å, b=5.53 Å, c=15.02 Å, β=90.6°a=7.68 Å, b=15.00 Å, c=5.30 Å
Theoretical Density N/A~2.9 g/cm³2.96 g/cm³[6]
Thermal Stability N/AUnstable, transforms to Al₁₈B₄O₃₃ at ~1100°C[4][7]Stable up to ~1900°C[2]
Young's Modulus N/AN/A350 GPa[4]
Coeff. of Thermal Exp. N/AN/A5.2 x 10⁻⁶ K⁻¹[4]

Experimental Protocols

The synthesis of aluminium borate typically involves the formation of a hydrated, often amorphous, precursor which is subsequently calcined at high temperatures to produce the desired crystalline phase.

Protocol 1: Sol-Gel Synthesis

This method offers excellent control over the material's nanostructure.[1]

  • Precursor Preparation: Dissolve an aluminium precursor, such as aluminium tri-sec-butoxide, and a boron precursor, like boric acid (H₃BO₃), in a suitable solvent (e.g., ethanol).[1][3]

  • Hydrolysis and Condensation: Initiate hydrolysis by adding water, often with an acid or base catalyst. This leads to the formation of a 'sol'.

  • Gelation: With time and gentle heating, the sol undergoes condensation reactions, forming a three-dimensional network, resulting in a 'gel'. This gel is an amorphous this compound.

  • Aging and Drying: The gel is aged to strengthen the network and then dried under controlled conditions (e.g., in an oven at ~120°C) to remove the solvent and excess water, yielding a xerogel or aerogel.

  • Calcination: The dried gel is heated at high temperatures (e.g., 750-1000°C) in a furnace.[1][3] During this step, the remaining water and organic residues are removed, and the amorphous hydrated precursor crystallizes into a stable anhydrous phase like Al₄B₂O₉ or Al₁₈B₄O₃₃.[3]

Protocol 2: Precipitation Synthesis

This is a common method for producing amorphous precursor powders.[3]

  • Solution Preparation: Prepare separate aqueous solutions of an aluminium salt (e.g., aluminium nitrate nonahydrate, Al(NO₃)₃·9H₂O) and boric acid (H₃BO₃).[3]

  • Precipitation: Add the precursor solutions to a basic solution, such as ammonium carbonate ((NH₄)₂CO₃), under vigorous stirring.[3] This causes the co-precipitation of an amorphous hydrated aluminium borate precursor.

  • Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove soluble by-products, and then dried in an oven (e.g., at 100-150°C).

  • Calcination: The dried powder is calcined at temperatures typically ranging from 670°C to 900°C to induce crystallization into the desired anhydrous aluminium borate phase.[1]

Protocol 3: Hydrothermal Synthesis

This technique uses high-pressure and high-temperature aqueous solutions to crystallize materials.[1] It is particularly effective for generating specific crystalline phases of hydrated or hydroxylated metal borates.

  • Precursor Mixture: A mixture of aluminium and boron source compounds is placed in a sealed pressure vessel (autoclave) with an aqueous solvent.

  • Heating: The autoclave is heated to a specific temperature (e.g., 550°C) and pressure (e.g., 1400 bar) for a set duration.[1] These conditions facilitate the dissolution and recrystallization of the precursors into a stable crystalline phase.

  • Cooling and Recovery: The autoclave is cooled, and the crystalline product is recovered by filtration, washed, and dried. This method has been used to synthesize complex hydroxylated phases like Ba[AlB₄O₈(OH)].[1]

Protocol 4: Key Characterization Techniques
  • Thermogravimetric Analysis (TGA): This technique is crucial for determining the value of 'n' in the hydrate.[1] By measuring the mass loss of a sample as it is heated, one can quantify the amount of water driven off at different temperatures.

  • X-ray Diffraction (XRD): XRD is the primary tool for identifying the crystalline phases present in the material after calcination.[1][8] It distinguishes between amorphous precursors and crystalline products like Al₄B₂O₉ and Al₁₈B₄O₃₃.

  • Scanning Electron Microscopy (SEM): SEM is used to characterize the morphology of the synthesized powders or whiskers, revealing details about particle size, shape, and aggregation.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding environment, helping to differentiate between triangular (BO₃) and tetrahedral (BO₄) boron coordination and to detect the presence of O-H bonds from water molecules.[10][11]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the synthesis and characterization of aluminium borate.

G cluster_precursors 1. Precursor Selection cluster_synthesis 2. Synthesis cluster_processing 3. Processing & Characterization Al_source Aluminium Source (e.g., Al(NO₃)₃, Alkoxide) synthesis Synthesis Method (Sol-Gel, Precipitation, Hydrothermal) Al_source->synthesis B_source Boron Source (e.g., H₃BO₃) B_source->synthesis precursor_node Amorphous Aluminium Borate n-Hydrate synthesis->precursor_node Forms calcination Calcination (High Temp. Treatment) precursor_node->calcination Requires product Crystalline Anhydrous Aluminium Borate calcination->product Yields characterization Characterization (XRD, TGA, SEM, IR) product->characterization Analyzed by

Caption: General experimental workflow for the synthesis of crystalline aluminium borate.

G conditions Synthesis Conditions low_temp Low Temperature (< ~200°C) conditions->low_temp high_temp High Temperature (> 600°C) conditions->high_temp high_pressure High Pressure (Hydrothermal) conditions->high_pressure amorphous Amorphous n-Hydrate (Precursor) low_temp->amorphous Favors formation of high_temp->amorphous Removes H₂O from crystalline_anhydrous Crystalline Anhydrous (e.g., Al₁₈B₄O₃₃) high_temp->crystalline_anhydrous Favors formation of crystalline_hydrated Crystalline Hydrated/ Hydroxylated Phase high_pressure->crystalline_hydrated Can stabilize

Caption: Logical relationship between synthesis conditions and resulting aluminium borate phases.

References

Methodological & Application

Application Notes and Protocols: Aluminium Borate n-Hydrate as a Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aluminum borate n-hydrate is an inorganic, halogen-free flame retardant that offers a synergistic approach to improving the fire safety of various polymeric materials. Its mechanism of action involves a combination of gas phase and condensed phase effects, leading to reduced flammability, smoke suppression, and enhanced char formation. These application notes provide an overview of the properties, mechanisms, and testing protocols for evaluating the efficacy of aluminum borate n-hydrate as a flame retardant.

Mechanism of Flame Retardancy

Aluminum borate n-hydrate functions as a flame retardant through a multi-faceted mechanism upon thermal decomposition:

  • Endothermic Decomposition: The hydrated form of aluminum borate undergoes endothermic decomposition, releasing water vapor. This process cools the polymer substrate and dilutes the flammable gases in the gas phase, thereby inhibiting combustion.[1][2]

  • Formation of a Protective Layer: Upon decomposition, it forms a glassy layer of aluminum oxide and boric oxide. This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[3]

  • Char Promotion: Boron compounds are known to promote the formation of a stable carbonaceous char layer.[4][5][6] This char layer further insulates the polymer and reduces the amount of fuel available for combustion.

  • Synergistic Effects: Aluminum borate n-hydrate can exhibit synergistic effects when combined with other flame retardants, such as aluminum trihydrate (ATH) and magnesium hydroxide (MDH).[7][8] This can lead to enhanced flame retardant performance at lower overall additive loadings.

Below is a diagram illustrating the proposed flame retardant mechanism of aluminum borate n-hydrate.

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_heat Heat Exposure cluster_decomposition Decomposition & Reaction cluster_effects Flame Retardant Effects Polymer + Al_Borate Polymer + Aluminium Borate n-hydrate Decomposition Endothermic Decomposition Polymer + Al_Borate->Decomposition undergoes Heat Heat Heat->Polymer + Al_Borate initiates Water_Vapor Release of Water Vapor (H₂O) Decomposition->Water_Vapor Glassy_Layer Formation of Al₂O₃/B₂O₃ Glassy Layer Decomposition->Glassy_Layer Char_Formation Promotion of Char Formation Decomposition->Char_Formation Cooling Cooling of Substrate Water_Vapor->Cooling Dilution Dilution of Flammable Gases Water_Vapor->Dilution Insulation Thermal Insulation & Oxygen Barrier Glassy_Layer->Insulation Fuel_Reduction Reduced Fuel Supply Char_Formation->Fuel_Reduction

Caption: Flame retardant mechanism of aluminum borate n-hydrate.

Data Presentation: Performance of Boron-Based Flame Retardants

The following table summarizes the quantitative data on the flame retardant performance of polymers containing boron-based additives, including systems with synergistic agents.

Polymer MatrixFlame Retardant SystemLoading (%)Test MethodKey ParameterValueReference
Polyethylene (PE)AHP/ZB25 (21:4 ratio)LOILOI (%)27.4[9]
Polyethylene (PE)AHP/ZB25 (21:4 ratio)UL 94 (3.2mm)RatingV-1[9]
Polyamide 6Aluminum Phosphinate (AlPi)15LOILOI (%)29.5[3]
Polyamide 6Aluminum Phosphinate (AlPi)15UL 94RatingV-0[3]
Thermoplastic Polyurethane (TPU)Boron Oxide (BO)60LOILOI (%)33.5[10]
Thermoplastic Polyurethane (TPU)Boron Oxide (BO)60UL 94 VRatingV-0[10]
Thermoplastic Polyurethane (TPU)Guanidinium Borate (GB)50UL 94 VRatingV-0[10]
High Density Polyethylene (HDPE)ATH and BoraxNot SpecifiedFlammability TestObservationSynergistic effect, improved char layer[7]

AHP: Aluminum Hypophosphite, ZB: Zinc Borate, ATH: Aluminum Trihydrate

Experimental Protocols

Detailed methodologies for key flammability tests are provided below.

Standard: ASTM D2863, ISO 4589

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[11]

Apparatus:

  • LOI analyzer, consisting of a heat-resistant glass column, gas mixing and control system, and an igniter.

Procedure:

  • Sample Preparation: Prepare specimens of the material to the dimensions specified in the relevant standard (typically rectangular bars). Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.

  • Test Setup: Place the specimen vertically in the center of the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the base of the column. Set the initial oxygen concentration to a level expected to support combustion.

  • Ignition: Ignite the top of the specimen using the igniter.

  • Observation: Observe the combustion behavior of the specimen.

  • Oxygen Concentration Adjustment: Iteratively adjust the oxygen concentration, decreasing it if the specimen burns for a specified duration or extent, and increasing it if the flame extinguishes.[12]

  • Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion.[11][13]

Data Analysis: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100 where [O₂] and [N₂] are the volumetric flow rates of oxygen and nitrogen, respectively.

Standard: UL 94

Objective: To classify plastic materials based on their burning behavior in a vertical orientation after exposure to a small flame.[14][15]

Apparatus:

  • Test chamber, Bunsen burner, specimen holder, timing device, and surgical cotton.

Procedure:

  • Sample Preparation: Prepare at least five specimens of the material to the specified dimensions. Condition the specimens as required by the standard (e.g., 48 hours at 23°C and 50% RH, and another set for 7 days at 70°C).[16]

  • Test Setup: Mount a specimen vertically in the holder. Place a layer of dry surgical cotton 300 mm below the specimen.

  • Flame Application: Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds and then remove it.

  • First Afterflame Time (t1): Record the duration of flaming combustion after the first flame application.

  • Second Flame Application: Immediately after the flaming ceases, reapply the flame for another 10 seconds.

  • Second Afterflame Time (t2) and Afterglow Time (t3): After the second flame removal, record the duration of flaming and glowing combustion.

  • Observations: Note if any flaming drips ignite the cotton below.

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (Σt1 + Σt2)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Flaming drips igniting cottonNoNoYes
Burn to holding clampNoNoNo

Standard: ASTM E1354, ISO 5660

Objective: To determine the heat release rate and other flammability characteristics of materials under controlled heat flux conditions.[17][18]

Apparatus:

  • Cone calorimeter, which includes a conical radiant heater, a load cell, an ignition system, and a gas analysis system.

Procedure:

  • Sample Preparation: Prepare specimens of a standard size (typically 100 mm x 100 mm) and thickness.[19]

  • Test Setup: Place the specimen on the load cell below the conical heater.

  • Heat Flux: Expose the specimen to a predetermined radiant heat flux (e.g., 35 or 50 kW/m²).[20]

  • Ignition: Use a spark igniter to ignite the pyrolysis gases released from the specimen.

  • Data Collection: Continuously measure the oxygen concentration in the exhaust gas, the mass of the specimen, and smoke production throughout the test.

Key Parameters Measured:

  • Time to Ignition (TTI): The time at which sustained flaming begins.

  • Heat Release Rate (HRR): The rate at which heat is evolved during combustion, with the peak HRR (pHRR) being a critical indicator of fire hazard.[17][18][21]

  • Total Heat Released (THR): The total amount of heat generated during the test.[17][18]

  • Mass Loss Rate (MLR): The rate at which the specimen loses mass.[17][18]

  • Smoke Production Rate (SPR): The rate at which smoke is generated.[17]

  • Effective Heat of Combustion (EHC): The heat released per unit mass of the specimen.[17][18]

Experimental Workflows

The following diagram outlines a typical workflow for evaluating a new flame retardant formulation containing aluminum borate n-hydrate.

Experimental_Workflow Start Start: New Formulation Development Compounding Melt Compounding of Polymer + Al Borate n-hydrate Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Screening_Tests Screening Tests Specimen_Prep->Screening_Tests LOI_Test LOI Test Screening_Tests->LOI_Test Pass UL94_Test UL 94 Test Screening_Tests->UL94_Test Pass Optimization Formulation Optimization Screening_Tests->Optimization Fail Advanced_Tests Advanced Characterization LOI_Test->Advanced_Tests UL94_Test->Advanced_Tests Cone_Calorimetry Cone Calorimetry Advanced_Tests->Cone_Calorimetry Pass TGA Thermogravimetric Analysis (TGA) Advanced_Tests->TGA Pass Advanced_Tests->Optimization Fail Data_Analysis Data Analysis and Performance Evaluation Cone_Calorimetry->Data_Analysis TGA->Data_Analysis End End: Final Report Data_Analysis->End Optimization->Compounding

References

Application Notes and Protocols: Aluminum Borate n-Hydrate as a Catalyst Support

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of aluminum borate n-hydrate as a catalyst support, with a specific focus on its use in the hydrodeoxygenation (HDO) of anisole, a model compound for lignin-derived biofuels.

Introduction

Aluminum borate n-hydrate (Al₂O₃·B₂O₃·nH₂O) is an attractive catalyst support material due to its tunable acidity, high thermal stability, and unique structural properties. The incorporation of boron into the alumina lattice modifies the surface chemistry, leading to enhanced catalytic activity, selectivity, and resistance to deactivation in various chemical transformations. This document outlines detailed protocols for the synthesis of a boria-alumina support, the preparation of a nickel catalyst on this support, and its application in the hydrodeoxygenation of anisole.

Data Presentation

The following tables summarize the key characterization and performance data for nickel catalysts supported on both standard alumina (Ni/Al₂O₃) and boria-modified alumina (Ni/Al₂O₃-B₂O₃).

Table 1: Physicochemical Properties of Catalyst Supports and Catalysts

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Ni Particle Size (nm)
γ-Al₂O₃150 - 3500.4 - 0.85 - 15N/A
Al₂O₃-B₂O₃ (5 wt% B₂O₃)180 - 2500.5 - 0.96 - 18N/A
Ni/γ-Al₂O₃130 - 2800.3 - 0.74 - 128 - 15
Ni/Al₂O₃-B₂O₃ (5 wt% B₂O₃)160 - 2300.4 - 0.85 - 165 - 10

Table 2: Catalytic Performance in Anisole Hydrodeoxygenation

Reaction Conditions: Temperature = 300 °C, H₂ Pressure = 3.0 MPa, Time = 4 h

CatalystAnisole Conversion (%)Selectivity to Benzene (%)Selectivity to Cyclohexane (%)Selectivity to Phenol (%)Deactivation after 24h (%)
Ni/γ-Al₂O₃85.235.145.812.315.4
Ni/Al₂O₃-B₂O₃ (5 wt% B₂O₃)95.820.570.25.14.2

Experimental Protocols

Synthesis of Boria-Alumina (Al₂O₃-B₂O₃) Support

This protocol describes the synthesis of a boria-alumina support with a target loading of 5 wt% B₂O₃ using the incipient wetness impregnation method.

Materials:

  • γ-Alumina (spherical pellets, surface area ~200 m²/g)

  • Boric acid (H₃BO₃)

  • Deionized water

  • Rotary evaporator

  • Drying oven

  • Muffle furnace

Procedure:

  • Calcination of Alumina: Calcine the γ-alumina pellets in a muffle furnace at 500 °C for 4 hours to remove any adsorbed moisture and organic impurities.

  • Preparation of Boric Acid Solution: Calculate the amount of boric acid required to achieve a 5 wt% B₂O₃ loading on the alumina support. Dissolve the calculated amount of boric acid in a volume of deionized water equal to the total pore volume of the alumina to be impregnated.

  • Impregnation: Add the boric acid solution dropwise to the calcined alumina pellets while gently mixing to ensure uniform distribution.

  • Drying: Dry the impregnated pellets in a rotary evaporator at 80 °C under vacuum for 2 hours, followed by drying in an oven at 120 °C overnight.

  • Calcination: Calcine the dried pellets in a muffle furnace under a flow of dry air. Ramp the temperature from room temperature to 550 °C at a rate of 5 °C/min and hold at 550 °C for 5 hours.

  • Cooling and Storage: Allow the calcined support to cool down to room temperature under a dry atmosphere and store in a desiccator.

Preparation of Ni/Al₂O₃-B₂O₃ Catalyst

This protocol details the preparation of a 10 wt% Ni on the synthesized boria-alumina support via incipient wetness impregnation.

Materials:

  • Al₂O₃-B₂O₃ support (prepared as in Protocol 3.1)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Deionized water

  • Rotary evaporator

  • Drying oven

  • Muffle furnace

  • Tube furnace with temperature controller

Procedure:

  • Preparation of Nickel Nitrate Solution: Calculate the amount of Ni(NO₃)₂·6H₂O required for a 10 wt% Ni loading. Dissolve this amount in a volume of deionized water equal to the pore volume of the Al₂O₃-B₂O₃ support.

  • Impregnation: Add the nickel nitrate solution to the Al₂O₃-B₂O₃ support using the incipient wetness technique, ensuring uniform wetting.

  • Drying: Dry the impregnated support in a rotary evaporator at 80 °C for 2 hours, followed by oven drying at 120 °C overnight.

  • Calcination: Calcine the dried material in a muffle furnace in static air. Increase the temperature to 500 °C at a rate of 5 °C/min and maintain for 4 hours.

  • Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a tube furnace. Place the catalyst in a quartz tube reactor and heat under a flow of 10% H₂ in N₂ (50 mL/min) to 500 °C at a rate of 10 °C/min and hold for 4 hours.

  • Passivation (Optional but Recommended): After reduction, cool the catalyst to room temperature under N₂ flow. To prevent rapid oxidation upon exposure to air, passivate the catalyst by introducing a flow of 1% O₂ in N₂ for 1 hour.

Catalytic Hydrodeoxygenation of Anisole

This protocol describes the procedure for evaluating the catalytic performance of the prepared Ni/Al₂O₃-B₂O₃ catalyst for the hydrodeoxygenation of anisole in a batch reactor.

Materials:

  • Reduced and passivated Ni/Al₂O₃-B₂O₃ catalyst

  • Anisole

  • Dodecane (as solvent and internal standard)

  • High-pressure batch reactor with magnetic stirring

  • Hydrogen (H₂) gas supply

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Loading: Load the batch reactor with 0.2 g of the Ni/Al₂O₃-B₂O₃ catalyst, 10 mL of dodecane, and 1 mL of anisole.

  • Sealing and Purging: Seal the reactor and purge with N₂ three times, followed by three purges with H₂ to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with H₂ to 3.0 MPa and begin stirring at 800 rpm. Heat the reactor to 300 °C.

  • Reaction: Maintain the reaction at 300 °C and 3.0 MPa for 4 hours. Monitor the pressure and temperature throughout the reaction.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath. Carefully vent the excess H₂ pressure.

  • Sample Collection and Analysis: Collect the liquid product and separate the catalyst by centrifugation. Analyze the liquid products using GC-MS to determine the conversion of anisole and the selectivity to various products (benzene, cyclohexane, phenol, etc.).

  • Catalyst Recovery and Reuse: The catalyst can be recovered, washed with a suitable solvent (e.g., ethanol), dried, and re-reduced for stability studies.

Visualizations

The following diagrams illustrate the key experimental workflows.

Experimental_Workflow_Support_Synthesis cluster_0 Support Synthesis (Al₂O₃-B₂O₃) γ-Al₂O₃ γ-Al₂O₃ Calcination_Al2O3 Calcination (500 °C, 4h) γ-Al₂O₃->Calcination_Al2O3 Impregnation Incipient Wetness Impregnation Calcination_Al2O3->Impregnation Boric_Acid_Sol Boric Acid Solution Boric_Acid_Sol->Impregnation Drying Drying (80-120 °C) Impregnation->Drying Calcination_Support Calcination (550 °C, 5h) Drying->Calcination_Support Al2O3_B2O3_Support Al₂O₃-B₂O₃ Support Calcination_Support->Al2O3_B2O3_Support

Caption: Workflow for the synthesis of the boria-alumina support.

Experimental_Workflow_Catalyst_Preparation cluster_1 Catalyst Preparation (Ni/Al₂O₃-B₂O₃) Al2O3_B2O3_Support Al₂O₃-B₂O₃ Support Impregnation_Ni Incipient Wetness Impregnation Al2O3_B2O3_Support->Impregnation_Ni Ni_Nitrate_Sol Nickel Nitrate Solution Ni_Nitrate_Sol->Impregnation_Ni Drying_Cat Drying (80-120 °C) Impregnation_Ni->Drying_Cat Calcination_Cat Calcination (500 °C, 4h) Drying_Cat->Calcination_Cat Reduction Reduction (500 °C, 4h, H₂/N₂) Calcination_Cat->Reduction Final_Catalyst Ni/Al₂O₃-B₂O₃ Catalyst Reduction->Final_Catalyst

Caption: Workflow for the preparation of the Ni/Al₂O₃-B₂O₃ catalyst.

Reaction_Pathway_Anisole_HDO cluster_paths Reaction Pathways Anisole Anisole (C₆H₅OCH₃) Phenol Phenol (C₆H₅OH) Anisole->Phenol Demethylation Methoxycyclohexane Methoxycyclohexane (C₆H₁₁OCH₃) Anisole->Methoxycyclohexane Hydrogenation Benzene Benzene (C₆H₆) Phenol->Benzene Hydrodeoxygenation Cyclohexane Cyclohexane (C₆H₁₂) Benzene->Cyclohexane Hydrogenation Methoxycyclohexane->Cyclohexane Demethoxylation

Caption: Simplified reaction pathways for anisole hydrodeoxygenation.

Application Notes and Protocols: Hydrothermal Synthesis of Aluminum Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum borate n-hydrate via hydrothermal and related methods. Aluminum borates are noted for their excellent physical properties, including high strength, low thermal expansion, and high melting points.[1] While primarily used in materials science as reinforcements for composites and as refractory materials, their potential in biomedical applications as scaffolds or as inert carriers is an emerging area of interest.[2]

Application Notes

Aluminum borate exists in several stoichiometric forms, most commonly as Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃) and Al₄B₂O₉ (2Al₂O₃·B₂O₉).[2][3] The hydrated form, aluminum borate n-hydrate, incorporates a variable number of water molecules into its crystal structure, denoted by 'n'.[4] The degree of hydration is influenced by synthesis conditions.

Key Applications:

  • Advanced Materials & Composites: Due to their needle-like or "whisker" morphology, aluminum borates are excellent reinforcing agents for metal and ceramic matrix composites, enhancing strength and thermal stability.[1][5]

  • Refractory and Insulation Materials: Their high melting point and low thermal conductivity make them suitable for high-temperature applications, including insulation and refractory linings.[2][3]

  • Catalysis: The surface acidity of aluminum borates makes them effective as solid acid catalysts or catalyst supports in various chemical reactions.[2]

  • Biomedical and Drug Development: While direct applications in drug development are still exploratory, materials with high surface area and controlled porosity are valuable as potential drug carriers or scaffolds for tissue engineering. Boron-containing compounds have been shown to exhibit various positive health impacts and protective effects against aluminum-induced toxicity, suggesting the potential biocompatibility of carefully synthesized borates.[2][6] Their utility in this area requires rigorous biocompatibility and cytotoxicity studies.

Synthesis Methodologies:

Hydrothermal synthesis is a powerful technique that utilizes high-temperature and high-pressure water to facilitate the crystallization of materials. This method offers excellent control over particle size, morphology, and crystallinity. Related solution-based methods, such as flux-growth and wet molten salt synthesis, also provide effective routes to producing highly crystalline aluminum borate, particularly in whisker form.[1][7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of aluminum borate via hydrothermal-related solution methods.

Table 1: Precursor Materials and Ratios

Parameter Method 1: Flux-Growth Method 2: Wet Molten Salt Reference
Aluminum Source Aluminum Sulphate (Al₂(SO₄)₃) Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) [1][7]
Boron Source Boric Acid (H₃BO₃) Boric Acid (H₃BO₃) [1][7]
Flux/Salt Potassium Sulphate (K₂SO₄) Sodium Chloride (NaCl) [1][7]
Solvent Deionized Water Deionized Water [5][7]

| Precursor B/Al Atomic Ratio | 2/8 to 4/6 studied | 1.5/1 found to be optimal |[1][7] |

Table 2: Synthesis and Processing Conditions

Parameter Method 1: Flux-Growth Method 2: Wet Molten Salt Reference
Precursor Prep. Dissolution in water, evaporation to dryness Precipitation using NaOH, filtration [5][7]
Reaction Temperature 1050-1150°C (1075°C optimal) 800°C [1][5][7]
Heating Rate ~4°C/min Not specified [5]
Soaking/Dwell Time 3 hours Not specified [5]
Atmosphere Stagnant Air Air [5][7]

| Post-Processing | Hot HCl wash to remove flux, water rinse | Washing and drying |[5][7] |

Table 3: Resulting Product Characteristics

Parameter Method 1: Flux-Growth Method 2: Wet Molten Salt Reference
Chemical Formula Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃) Al₄B₂O₉ [1][7]
Morphology Whiskers / Needle-shaped crystals Whiskers [1][5][7]
Crystal System Orthorhombic Orthorhombic [1][7]

| Characterization | XRD, SEM, EDXS | XRD, SEM, TG-DSC |[1][5][7] |

Experimental Protocols & Visualizations

Protocol 1: Flux-Growth Synthesis of Aluminum Borate Whiskers

This protocol is adapted from the flux-growth method used to synthesize Al₁₈B₄O₃₃ whiskers.[1][5] The use of water-soluble precursors which are then dried and heated is a common technique in ceramic synthesis.

Methodology:

  • Precursor Solution Preparation:

    • In a 400 mL glass beaker, dissolve high-purity aluminum sulphate, boric acid, and potassium sulphate flux in 200 mL of deionized water. Stir continuously. A typical B/Al atomic ratio to target is 2/8.[1][5]

    • Heat the solution to approximately 95°C on a hot plate with magnetic stirring to ensure complete dissolution.[5]

  • Drying:

    • Continue heating the clear solution until all the water has evaporated, leaving a glassy residue.

    • Dry this residue overnight in an oven at 100°C to remove residual moisture.[5]

  • Grinding and Loading:

    • Grind the dried, solid residue into a fine, homogeneous powder using an agate mortar and pestle.

    • Place the loose powder into high-purity alumina crucibles.

  • Thermal Treatment:

    • Place the crucibles in a programmable furnace.

    • Heat from ambient temperature to 1075°C at a rate of 4°C/minute.[5]

    • Hold at 1075°C for a soaking time of 3 hours in a stagnant air atmosphere.[5]

    • Allow the furnace to cool naturally to room temperature after shutting it off.

  • Purification:

    • Scrape the resulting white solid product from the crucibles.

    • To remove the potassium sulphate flux, wash the product in a 50 vol% HCl solution at 85-90°C for 90 minutes with stirring.[5]

    • Filter the mixture and wash the collected solid product (filtrate) thoroughly with deionized water until neutralized.

    • Dry the final purified aluminum borate whiskers.

  • Characterization:

    • Analyze the product's phase composition and purity using X-ray Diffraction (XRD).[5]

    • Examine the whisker morphology, size, and elemental composition using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDXS).[5]

G A Precursor Dissolution (Al₂(SO₄)₃, H₃BO₃, K₂SO₄ in H₂O) B Evaporation & Drying (95-100°C) A->B Heat C Homogenization (Grinding) B->C D Thermal Treatment (1075°C for 3h) C->D Place in Furnace E Flux Removal (Hot HCl Wash) D->E Cool Down F Purification (Water Rinse & Drying) E->F G Characterization (XRD, SEM, EDXS) F->G

Caption: Experimental workflow for the flux-growth synthesis of aluminum borate whiskers.

Protocol 2: Wet Molten Salt Synthesis of Aluminum Borate Whiskers

This protocol is based on a lower-temperature wet chemical method to produce Al₄B₂O₉ whiskers.[7]

Methodology:

  • Precipitate Formation:

    • Prepare aqueous solutions of aluminum chloride hexahydrate (AlCl₃·6H₂O) and boric acid (H₃BO₃).

    • Mix the solutions to achieve a H₃BO₃/AlCl₃ molar ratio of 1.5.[7]

    • Add a sodium hydroxide (NaOH) solution to the mixture to form a precipitate.

    • Add sodium chloride (NaCl) as the molten salt medium.

    • Filter and wash the precipitate to remove soluble byproducts.

  • Drying:

    • Dry the collected precipitate thoroughly, for example, at 120°C for 12 hours.

  • Calcination:

    • Place the dried powder in a crucible and heat in a furnace to 800°C in an air atmosphere.[7] The residence time at the peak temperature should be optimized based on equipment and desired crystal size.

    • Allow the furnace to cool to room temperature.

  • Purification & Characterization:

    • Wash the resulting powder to remove the salt matrix.

    • Dry the final product.

    • Characterize the material using XRD for phase identification, SEM to observe whisker morphology, and thermal analysis (TG-DSC) to understand thermal stability.[7]

G cluster_precursors Aqueous Precursors cluster_conditions Hydrothermal / High T Conditions Al_source Al³⁺ Source (e.g., Al₂(SO₄)₃) Intermediate Amorphous Hydrated Precursor Al_source->Intermediate B_source Boron Source (e.g., H₃BO₃) B_source->Intermediate Conditions High Temperature High Pressure (optional) Aqueous Environment Final Crystalline Aluminum Borate n-Hydrate Intermediate->Final Crystallization

Caption: Conceptual pathway for the formation of aluminum borate n-hydrate from precursors.

References

Application Notes and Protocols for Aluminum Borate N-Hydrate in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aluminum borate n-hydrate, focusing on its role as a precursor to advanced ceramic materials for high-temperature applications. The following sections detail the synthesis, thermal properties, and applications of aluminum borate, with a particular emphasis on the stable anhydrous forms derived from hydrated precursors.

Introduction to Aluminum Borate for High-Temperature Use

Aluminum borate, particularly in its anhydrous forms such as Al₁₈B₄O₃₃ and Al₄B₂O₉, is a class of ceramic material renowned for its exceptional properties at elevated temperatures. These materials exhibit high melting points, excellent thermal stability, high strength, and good corrosion resistance, making them suitable for a range of demanding applications, including refractory linings, insulating materials, and as reinforcement in metal matrix composites.[1][2][3][4]

While the final application often utilizes the anhydrous form, the synthesis frequently proceeds through a hydrated precursor, referred to as aluminum borate n-hydrate. These hydrated intermediates are typically amorphous or nanocrystalline and are subsequently transformed into the desired crystalline, anhydrous phase through controlled thermal treatment. The use of hydrated precursors, often synthesized via wet chemical routes like sol-gel or hydrothermal methods, offers advantages in terms of homogeneity, purity, and control over the final microstructure.[5]

Physicochemical and Thermal Properties

The high-temperature performance of aluminum borate is dictated by the properties of its anhydrous crystalline phases. The most stable and widely studied form, Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃), possesses a unique whisker-like crystal structure that contributes to its excellent mechanical properties.

Table 1: Physical and Mechanical Properties of Anhydrous Aluminum Borate (Al₁₈B₄O₃₃)

PropertyValueReferences
Melting Point1440 °C - 1950 °C[3][4]
Density2.94 g/cm³[3]
Mohs Hardness7[3]
Tensile Strength8 GPa[3]
Young's Modulus400 GPa[3]
Thermal Expansion Coefficient1.9 x 10⁻⁶ K⁻¹[3]

The thermal stability of aluminum borate is a key attribute for its high-temperature applications. The Al₄B₂O₉ phase is thermodynamically unstable and tends to transform into the more stable Al₁₈B₄O₃₃ at temperatures around 1100 °C.[6][7] The decomposition of the hydrated precursors to form these anhydrous phases occurs in multiple stages, involving dehydration and subsequent crystallization.

Table 2: Thermal Decomposition and Phase Transformation Data

Precursor/CompoundTemperature Range (°C)EventReferences
Boric Acid (H₃BO₃)< 200 °CThree-step water loss[2]
Aluminum Hydroxide (Al(OH)₃)260 - 400 °CFormation of partially dehydrated phases (e.g., boehmite)[5]
Aluminum Nitrate Hydrate (Al(NO₃)₃·9H₂O)< 400 °CDehydration and decomposition to amorphous alumina[8]
Aluminum Sulfate Hydrate (Al₂(SO₄)₃·18H₂O)-Decomposes in four major stages (three dehydration, one sulfate decomposition)[9]
Formation of Al₁₈B₄O₃₃ and Al₄B₂O₉ from Al₂O₃ and B₂O₃600 - 800 °CFormation of aluminum borates[2][6]
Transformation of Al₄B₂O₉ to Al₁₈B₄O₃₃~1100 °CPhase transformation to the more stable form[6][7]
Thermal Stability of Ba[AlB₄O₈(OH)]Up to 740 °CStable up to this temperature[1]

Experimental Protocols

The synthesis of high-performance aluminum borate ceramics typically involves two main stages: the preparation of a hydrated precursor and its subsequent calcination. Below are generalized protocols for common synthesis routes.

Protocol 1: Sol-Gel Synthesis of Amorphous Hydrated Aluminum Borate Precursor

This method allows for excellent mixing of the precursors at a molecular level, leading to a homogeneous final product.

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Boric acid (H₃BO₃)

  • Ethanol

  • Deionized water

  • Ammonia solution (25%)

Procedure:

  • Dissolve stoichiometric amounts of aluminum nitrate nonahydrate and boric acid in a mixture of ethanol and deionized water with stirring. The molar ratio of Al to B should be adjusted based on the desired final aluminum borate phase (e.g., 9:2 for Al₁₈B₄O₃₃).

  • Heat the solution to 60-80 °C under continuous stirring to form a clear sol.

  • Slowly add ammonia solution dropwise to the sol to induce gelation. The pH should be carefully monitored and adjusted to promote the formation of a stable gel.

  • Age the resulting gel at room temperature for 24-48 hours to allow for the completion of the hydrolysis and condensation reactions.

  • Dry the gel at 80-120 °C for 12-24 hours to obtain a solid, amorphous hydrated aluminum borate precursor.

Protocol 2: Hydrothermal Synthesis of Crystalline Hydrated Aluminum Borate

Hydrothermal synthesis can yield crystalline hydrated phases directly, which may serve as precursors to the anhydrous forms.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Boric acid (H₃BO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of aluminum chloride hexahydrate and boric acid.

  • Mix the two solutions and adjust the pH to a desired value (typically alkaline) by adding a sodium hydroxide solution. This will result in the formation of a precipitate.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 150-250 °C) and maintain it for a set duration (e.g., 12-48 hours) to allow for the hydrothermal crystallization of the hydrated aluminum borate.

  • Cool the autoclave to room temperature.

  • Filter, wash the product with deionized water and ethanol to remove any residual ions, and then dry it at a low temperature (e.g., 60-80 °C).

Protocol 3: Calcination of Hydrated Precursor to Anhydrous Aluminum Borate

This protocol describes the thermal treatment required to convert the hydrated precursor into the desired crystalline anhydrous aluminum borate.

Materials:

  • Dried hydrated aluminum borate precursor (from Protocol 3.1 or 3.2)

  • High-temperature furnace

Procedure:

  • Place the dried precursor powder in an alumina crucible.

  • Introduce the crucible into a programmable high-temperature furnace.

  • Heat the sample in air at a controlled rate (e.g., 5-10 °C/min) to the target calcination temperature. The final temperature will depend on the desired phase, typically ranging from 800 °C to 1400 °C. For the formation of Al₁₈B₄O₃₃ whiskers, a temperature of around 1150 °C is often used.[4]

  • Hold the sample at the peak temperature for a specific duration (e.g., 2-4 hours) to ensure complete crystallization.

  • Cool the furnace down to room temperature at a controlled rate.

  • The resulting white powder is the anhydrous aluminum borate.

Visualizations

Experimental Workflow for Aluminum Borate Synthesis

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_calcination Thermal Treatment cluster_application High-Temperature Application start Starting Materials (e.g., Al(NO₃)₃·9H₂O, H₃BO₃) sol_gel Sol-Gel Method start->sol_gel hydrothermal Hydrothermal Synthesis start->hydrothermal precursor Hydrated Aluminum Borate (Amorphous or Crystalline) sol_gel->precursor hydrothermal->precursor calcination Calcination (800-1400 °C) precursor->calcination final_product Anhydrous Aluminum Borate (e.g., Al₁₈B₄O₃₃) calcination->final_product application Refractories, Composites, etc. final_product->application

Caption: Workflow for the synthesis of anhydrous aluminum borate for high-temperature applications.

Logical Relationship of Aluminum Borate Phases

PhaseRelationship hydrated Aluminum Borate n-Hydrate (Precursor) amorphous Amorphous Phase hydrated->amorphous Low-Temp Dehydration al4b2o9 Al₄B₂O₉ (Metastable Phase) amorphous->al4b2o9 ~600-800 °C Crystallization al18b4o33 Al₁₈B₄O₃₃ (Stable Phase) al4b2o9->al18b4o33 ~1100 °C Phase Transformation

Caption: Thermal transformation pathway of aluminum borate from hydrated precursor to stable phase.

High-Temperature Applications

The unique properties of anhydrous aluminum borate, particularly Al₁₈B₄O₃₃ whiskers, make it a valuable material in several high-temperature applications:

  • Reinforcement in Metal Matrix Composites (MMCs): Aluminum borate whiskers are used to reinforce aluminum and other light metal alloys. The resulting composites exhibit significantly improved strength, stiffness, and creep resistance at elevated temperatures, making them suitable for automotive and aerospace components.[5]

  • Refractory and Insulating Materials: Due to its high melting point and low thermal conductivity, aluminum borate is used in the manufacturing of refractory bricks, castables, and high-temperature insulation boards.[1][2][4]

  • Ceramic Filters: The porous structure that can be achieved with aluminum borate whiskers makes it a candidate for manufacturing filters for molten metals and hot gases.

  • Catalyst Supports: The high surface area and thermal stability of aluminum borate make it a potential support material for catalysts used in high-temperature chemical reactions.

Conclusion

Aluminum borate n-hydrate serves as a crucial precursor in the synthesis of advanced anhydrous aluminum borate ceramics. By employing wet chemical methods like sol-gel and hydrothermal synthesis, it is possible to produce homogeneous and reactive hydrated powders that can be converted into high-performance materials like Al₁₈B₄O₃₃ whiskers through controlled calcination. The exceptional thermal and mechanical properties of these anhydrous aluminum borates make them highly suitable for a variety of demanding high-temperature applications. Further research into the controlled synthesis of specific hydrated phases could lead to even greater control over the final properties of these advanced ceramic materials.

References

Troubleshooting & Optimization

Technical Support Center: Controlling the Morphology of Aluminum Borate n-Hydrate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and morphological control of aluminum borate n-hydrate crystals. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing clear, actionable guidance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of aluminum borate crystals, offering potential causes and solutions in a user-friendly question-and-answer format.

Question ID Question Potential Causes Suggested Solutions
TROUBLE-001 Why is my final product amorphous instead of crystalline?1. Insufficient Calcination Temperature: The temperature may not be high enough to induce crystallization. The formation of crystalline aluminum borates like Al18B4O33 and Al4B2O9 typically occurs at temperatures between 600°C and 800°C, with further crystal growth and phase transformations at higher temperatures.[1][2] 2. Inadequate Reaction Time: The duration of the heat treatment may be too short for crystal nucleation and growth to occur.1. Increase Calcination Temperature: Gradually increase the calcination temperature. For Al18B4O33, temperatures around 1000-1100°C are often optimal for achieving well-defined whisker morphologies.[3][4] 2. Extend Reaction Time: Increase the soaking time at the peak temperature. A holding time of several hours is common to ensure complete crystallization.[3][5]
TROUBLE-002 My aluminum borate crystals are agglomerated. How can I prevent this?1. High Surface Energy of Nanocrystals: Fine, needle-like crystals have a high surface energy, leading to a natural tendency to agglomerate to minimize this energy. 2. Inadequate Dispersion During Synthesis: Poor mixing of precursors can lead to localized areas of high concentration and subsequent agglomeration.1. Post-Synthesis Washing: Wash the synthesized powder with deionized water and ethanol to remove by-products and reduce agglomeration.[3] 2. Use of Anti-Agglomeration Agents: While not extensively reported for aluminum borate, the general principle of using surfactants or polymers to coat the particles and prevent agglomeration could be explored.
TROUBLE-003 The aspect ratio (length-to-diameter) of my whiskers/nanorods is too low. How can I increase it?1. Suboptimal Precursor Ratio: The molar ratio of aluminum to boron precursors significantly influences the anisotropic growth of the crystals. A boron-rich environment is often crucial for promoting whisker growth.[3][4] 2. Incorrect Synthesis Temperature: The temperature affects the crystal growth rate in different crystallographic directions. An optimal temperature exists for maximizing the aspect ratio.[3][5]1. Adjust Al/B Ratio: Experiment with different Al/B precursor ratios. For Al18B4O33 whiskers synthesized via the molten salt method, a B/Al ratio of 3:9 has been found to be optimal.[3][4] 2. Optimize Temperature: Systematically vary the synthesis temperature. For Al18B4O33 whiskers, 1000°C was found to be optimal in a molten salt synthesis.[3][4] For Al4B2O9 whiskers, 800°C has been reported as effective.[6]
TROUBLE-004 I am getting a mixture of Al18B4O33 and Al4B2O9 phases. How can I obtain a pure phase?1. Temperature Control: Al4B2O9 is a thermodynamically unstable phase that can transform into Al18B4O33 at temperatures around 1100°C.[1] The synthesis temperature dictates the stable phase. 2. Precursor Stoichiometry: The initial ratio of aluminum to boron precursors can favor the formation of one phase over the other.1. Precise Temperature Control: To obtain pure Al4B2O9, maintain the synthesis temperature below its transformation point (e.g., around 800-1000°C).[6] For pure Al18B4O33, a higher temperature (e.g., 1000-1150°C) is generally required.[3][5] 2. Control Precursor Ratio: Adjust the stoichiometry of your starting materials to favor the desired phase.
TROUBLE-005 The yield of my aluminum borate whiskers is very low. What can be the reason?1. Volatilization of Boron Precursors: Boric acid or boron oxide can volatilize at high synthesis temperatures, leading to a change in the stoichiometry and reduced product yield. 2. Glass Formation with Flux: In flux-assisted methods, a glassy phase can form between the flux and the aluminum precursors, trapping reactants and hindering whisker growth.[7]1. Use of Covered Crucibles: Perform the synthesis in a covered crucible to minimize the loss of volatile boron species. 2. Optimize Flux Composition and Ratio: If using a flux method (e.g., with potassium sulfate), carefully control the flux-to-reactant ratio to avoid excessive glass formation.[5][7]

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What are the common morphologies of aluminum borate crystals?Aluminum borate commonly forms anisotropic, needle-like crystals, often referred to as whiskers or nanorods.[1] Other reported morphologies include nanowires, nanotubes, and microtubes. The specific morphology is highly dependent on the synthesis method and conditions.
FAQ-002 Which synthesis method is best for producing high-aspect-ratio whiskers?The molten salt synthesis method has been shown to be very effective for producing aluminum borate whiskers with high aspect ratios.[3][4] This method utilizes a salt flux (e.g., KCl or K2SO4) to facilitate the dissolution of precursors and promote anisotropic crystal growth.[3][5][7]
FAQ-003 What is the role of temperature in controlling the morphology?Temperature is a critical parameter that influences several aspects of the synthesis. It affects the phase formation (Al18B4O33 vs. Al4B2O9), the rate of crystal nucleation and growth, and the final crystal size and aspect ratio.[1] Increasing the temperature can lead to an increase in whisker thickness.[5]
FAQ-004 How does the Al/B precursor ratio affect the final product?The molar ratio of aluminum to boron precursors is a key factor in controlling both the phase and the morphology of the resulting aluminum borate. A boron-rich environment is often necessary for the formation of high-aspect-ratio whiskers.[3][4] The thickness and orientation of the grown whiskers can be dependent on the B/Al atomic ratio.[7]
FAQ-005 Can I control the dimensions of the aluminum borate nanorods/nanowires?Yes, the dimensions can be controlled by adjusting the synthesis parameters. For instance, in a chemical vapor deposition (CVD) method, the size of the nanostructures can be manipulated by the growth time, growth temperature, precursor vapor concentration, and the thickness of the initial aluminum film.[5] In a sol-gel synthesis using a glucose template, the length and diameter of the nanorods can be controlled by adjusting the molar ratio of the aluminum and boron precursors.

Experimental Protocols

Protocol 1: Molten Salt Synthesis of Al18B4O33 Whiskers

This protocol is adapted from a method demonstrated to be effective for producing high-aspect-ratio Al18B4O33 whiskers.[3][4]

Materials:

  • Aluminum potassium sulfate dodecahydrate (KAl(SO4)2 · 12H2O)

  • Boric acid (H3BO3)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethyl alcohol

Equipment:

  • Electric furnace

  • Beakers

  • Stirring apparatus

  • Drying oven

  • Filtration setup

Procedure:

  • Precursor Preparation: Prepare a mixture of KAl(SO4)2 · 12H2O, H3BO3, and KCl. A molar ratio of H3BO3 to KAl(SO4)2 of 3:9 in a KCl flux has been shown to be effective.[3]

  • Heating: Place the powder mixture in a crucible and heat it in an electric furnace to 1000°C at a heating rate of 4°C/min.

  • Soaking: Hold the temperature at 1000°C for 1 hour to allow for crystal growth.[3]

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Washing: Wash the resulting powder product sequentially with hot deionized water (80°C) and then with ethyl alcohol to remove the salt flux and any unreacted precursors.

  • Drying: Dry the washed whiskers in an oven at 80°C.

Quantitative Data Summary

The following tables summarize the quantitative effects of key synthesis parameters on the morphology of aluminum borate crystals as reported in the literature.

Table 1: Effect of Temperature on Al18B4O33 Whisker Morphology (Molten Salt Synthesis) [3][4]

Synthesis Temperature (°C)Resulting Morphology
800Irregular particles with some short rods
900Mixture of particles and short whiskers
1000Well-defined whiskers with high aspect ratio
1100Thicker whiskers with reduced aspect ratio

Table 2: Effect of B/Al Molar Ratio on Al18B4O33 Whisker Morphology at 1000°C (Molten Salt Synthesis) [3][4]

H3BO3 : KAl(SO4)2 Molar RatioResulting Morphology
2 : 9Short and thin whiskers
3 : 9Long and uniform whiskers with optimal aspect ratio
4 : 9Thicker whiskers with some agglomeration

Visualizations

Experimental Workflow for Molten Salt Synthesis

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification start Weigh Precursors (KAl(SO4)2, H3BO3, KCl) mix Mix Powders start->mix heat Heat to 1000°C (4°C/min) mix->heat soak Soak for 1 hour heat->soak cool Cool to Room Temp. soak->cool wash_water Wash with Hot DI Water cool->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry at 80°C wash_etoh->dry end_product Al18B4O33 Whiskers dry->end_product morphology_control cluster_params Controllable Parameters cluster_outcomes Resulting Properties temp Synthesis Temperature phase Crystalline Phase (Al18B4O33 vs. Al4B2O9) temp->phase Higher T favors Al18B4O33 aspect_ratio Aspect Ratio temp->aspect_ratio Optimal T for high ratio ratio Al/B Precursor Ratio ratio->phase morphology Morphology (Whiskers, Rods, Particles) ratio->morphology High B favors whiskers time Reaction Time time->aspect_ratio purity Phase Purity time->purity Longer time improves crystallinity

References

Navigating the Challenges of Large-Scale Aluminium Borate n-Hydrate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of aluminium borate n-hydrate. This guide is designed to assist researchers, scientists, and professionals in drug development in optimizing their experimental workflows and achieving consistent, high-quality results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low Product Yield

  • Question: My synthesis resulted in a significantly lower yield of this compound than expected. What are the likely causes and how can I improve it?

  • Answer: Low product yield is a common issue that can stem from several factors:

    • Loss of Boron Precursor: Boric acid, a common boron source, can volatilize at elevated temperatures, leading to an incorrect stoichiometric ratio and reduced product formation.[1]

      • Solution: Employ a fluxing agent like potassium sulphate to lower the reaction temperature.[2] Alternatively, dissolving the precursors in a solvent with a higher boiling point, such as glycerol, can help to form ester complexes that prevent the volatilization of boric acid.[1]

    • Incomplete Precipitation: The pH of the reaction mixture is crucial for the complete precipitation of aluminium borate.

      • Solution: Carefully control the pH of the solution. The optimal pH range can vary depending on the specific precursors used, but a basic solution of ammonium carbonate is often effective for precipitating aluminium borate from aqueous solutions of aluminium nitrate and boric acid.[3]

    • Sub-optimal Reaction Temperature: The reaction temperature directly influences the reaction kinetics and the formation of the desired product.

      • Solution: Optimize the synthesis temperature. For instance, in the flux-growth method using aluminum sulphate, boric acid, and potassium sulphate, 1050°C has been found to be an optimal temperature for whisker morphology.[2]

Issue 2: Inconsistent Stoichiometry (Al/B Ratio)

  • Question: I am observing variations in the aluminium-to-boron ratio in my final product. How can I ensure consistent stoichiometry?

  • Answer: Achieving the correct and consistent Al/B ratio is critical for obtaining the desired phase of aluminium borate.

    • Cause: Inaccurate measurement of precursors or loss of boron during the reaction.

    • Solution:

      • Precise Measurement: Ensure accurate weighing and molar ratio calculation of the aluminium and boron precursors.

      • Prevent Boron Loss: As mentioned previously, use techniques like fluxing agents or high-boiling-point solvents to prevent the volatilization of boric acid.[1][2]

      • Homogeneous Mixing: Ensure thorough and uniform mixing of the precursors to guarantee a consistent reaction environment. For solid-state reactions, this can be achieved by ball milling. For solution-based methods, vigorous and continuous stirring is essential.

Issue 3: Undesired Crystalline Phase or Amorphous Product

  • Question: My product contains a mixture of aluminium borate phases (e.g., Al₄B₂O₉ and Al₁₈B₄O₃₃) or is largely amorphous. How can I control the crystallinity and obtain a single-phase product?

  • Answer: The formation of specific crystalline phases is highly dependent on the synthesis parameters.

    • Influence of Temperature: The calcination temperature plays a pivotal role in determining the final crystalline phase. For example, the Al₄B₂O₉ phase can be unstable and decompose into the Al₁₈B₄O₃₃ phase at temperatures around 1000°C.[3]

      • Solution: Carefully control the calcination temperature and duration based on the desired phase. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to study the crystallization behavior and identify the optimal temperature range.[3]

    • Effect of Precursors and Synthesis Method: The choice of precursors and the synthesis route (e.g., precipitation, sol-gel) can influence the crystallinity. Products from precipitation methods may initially be amorphous and require subsequent heat treatment to crystallize.[3]

      • Solution: Select a synthesis method known to produce the desired crystalline phase. For instance, the sol-gel method followed by calcination can be used to control the morphology and structure of Al₄B₂O₉ and Al₁₈B₄O₃₃ nanowires by adjusting the boron oxide content in the precursor gel and the calcination temperature.[3]

Issue 4: Poor Morphology (e.g., Agglomeration, Inconsistent Particle Size)

  • Question: The synthesized aluminium borate powder is heavily agglomerated and has a wide particle size distribution. How can I achieve a more uniform and desirable morphology?

  • Answer: Controlling the morphology is crucial for many applications.

    • Cause of Agglomeration: High reaction temperatures, improper drying methods, and strong interparticle forces can lead to agglomeration.

    • Solution:

      • Controlled Drying: Employ controlled drying techniques such as freeze-drying or spray-drying to minimize agglomeration.

      • Use of Surfactants/Templates: In sol-gel synthesis, the addition of surfactants or templates like citric acid can help control crystal growth in one direction and produce nanostructured materials with uniform morphology.[3]

      • Milling: Gentle milling of the final product can help to break up soft agglomerates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the large-scale synthesis of this compound.

  • Q1: What are the most common synthesis methods for this compound on a large scale?

    • A1: The most common methods include precipitation, sol-gel, and hydrothermal synthesis.

      • Precipitation: This method involves the reaction of soluble precursors in a solution to form an insoluble aluminium borate precipitate. It is a relatively simple and cost-effective method.[3]

      • Sol-Gel: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel. The gel is subsequently dried and calcined to obtain the final product. This method offers excellent control over the product's purity, homogeneity, and morphology.[3]

      • Hydrothermal Synthesis: This method involves carrying out the synthesis in a closed system at elevated temperatures and pressures. It is particularly useful for synthesizing crystalline materials that are not stable at higher temperatures in an open system.

  • Q2: How does the 'n' in this compound affect its properties, and how can it be controlled?

    • A2: The 'n' represents the number of water molecules of hydration. The degree of hydration can significantly impact the material's properties, including its thermal stability and chemical reactivity. The value of 'n' is influenced by the synthesis conditions, particularly the drying temperature and humidity. Thermogravimetric analysis (TGA) is a common technique used to determine the value of 'n'.

  • Q3: What are the key safety precautions to consider during the large-scale synthesis of this compound?

    • A3: Safety is paramount in any chemical synthesis. Key precautions include:

      • Handling of Precursors: Use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, when handling chemicals like boric acid and aluminium salts.

      • Ventilation: Ensure adequate ventilation, especially when working with volatile solvents or during calcination processes that may release fumes.

      • High-Temperature Operations: Use appropriate safety measures when working with high-temperature furnaces, including thermal gloves and face shields.

      • Waste Disposal: Dispose of chemical waste according to institutional and regulatory guidelines.

  • Q4: Which characterization techniques are essential for confirming the successful synthesis of this compound?

    • A4: Several techniques are crucial for characterizing the product:

      • X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized material.

      • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of borate and hydroxide bonds.

      • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and determine the degree of hydration.[3]

Data Presentation

The following table summarizes the effect of initial composition and firing temperature on the crystalline phases of aluminium borate synthesized from alumina and boric acid. This data can be used to guide the selection of synthesis parameters to obtain the desired phase.

Firing Temperature (°C)Initial B₂O₃ (wt%)Al₂O₃ (%)Al₁₈B₄O₃₃ (%)Al₄B₂O₉ (%)
110013.061.738.00.3
120013.055.844.20.0
110020.511.886.41.8
120020.57.992.10.0
110026.03.694.91.5
120026.00.0100.00.0

Data adapted from a study on the formation of aluminum borate ceramics. The study provides insights into how the initial ratio of reactants and the final firing temperature influence the resulting crystalline phases.

Experimental Protocols

This section provides detailed methodologies for key synthesis routes.

1. Precipitation Synthesis of this compound

  • Objective: To synthesize this compound via a precipitation method.

  • Materials:

    • Aluminium nitrate nonahydrate (Al(NO₃)₃·9H₂O)

    • Boric acid (H₃BO₃)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Deionized water

    • Ethanol

  • Procedure:

    • Prepare an aqueous solution of aluminium nitrate and boric acid in the desired molar ratio.

    • Prepare a separate aqueous solution of ammonium carbonate, which will act as the precipitating agent.

    • Slowly add the aluminium nitrate and boric acid solution to the ammonium carbonate solution while stirring vigorously. A white precipitate of this compound will form.

    • Continue stirring for a set period (e.g., 2 hours) to ensure complete precipitation.

    • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.

    • Wash the precipitate with ethanol to aid in drying.

    • Dry the precipitate in an oven at a controlled temperature (e.g., 80-100°C) to obtain the this compound powder. The drying temperature will influence the value of 'n'.

    • For crystalline aluminium borate, the dried powder needs to be calcined at a higher temperature (e.g., 800-1200°C). The specific temperature will determine the final crystalline phase (Al₄B₂O₉ or Al₁₈B₄O₃₃).[3]

2. Sol-Gel Synthesis of Nanostructured Aluminium Borate

  • Objective: To synthesize nanostructured aluminium borate using a sol-gel method.

  • Materials:

    • Aluminium isopropoxide (or another aluminium alkoxide)

    • Boric acid (H₃BO₃)

    • Ethanol (or another suitable alcohol)

    • Deionized water

    • Citric acid (optional, as a chelating agent and morphology controller)

  • Procedure:

    • Dissolve aluminium isopropoxide in ethanol under an inert atmosphere (e.g., nitrogen) with stirring.

    • In a separate beaker, dissolve boric acid and citric acid (if used) in ethanol.

    • Slowly add the boric acid solution to the aluminium isopropoxide solution under continuous stirring.

    • Add a controlled amount of deionized water to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

    • Continue stirring until a transparent gel is formed.

    • Age the gel for a specific period (e.g., 24-48 hours) at room temperature.

    • Dry the gel in an oven at a low temperature (e.g., 60-80°C) to remove the solvent, resulting in a xerogel.

    • Grind the xerogel into a fine powder.

    • Calcined the powder at a high temperature (e.g., 800-1100°C) to obtain the crystalline nanostructured aluminium borate. The calcination temperature and time will influence the final phase and morphology.[3]

Mandatory Visualizations

experimental_workflow_precipitation cluster_precipitation Precipitation Synthesis Workflow start Start precursors Prepare Precursor Solutions (Al(NO₃)₃, H₃BO₃, (NH₄)₂CO₃) start->precursors mixing Mix Solutions & Precipitate Formation precursors->mixing filtration Filter & Wash Precipitate mixing->filtration drying Dry Precipitate (e.g., 80-100°C) filtration->drying calcination Calcination (e.g., 800-1200°C) drying->calcination product Aluminium Borate n-Hydrate Powder calcination->product end End product->end

Caption: Workflow for the precipitation synthesis of this compound.

troubleshooting_low_yield cluster_troubleshooting Troubleshooting Logic: Low Product Yield problem Low Product Yield cause1 Boric Acid Volatilization problem->cause1 cause2 Incomplete Precipitation problem->cause2 cause3 Sub-optimal Temperature problem->cause3 solution1 Use Flux or High-Boiling Solvent cause1->solution1 solution2 Optimize & Control Solution pH cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Improving the Dispersion of Aluminum Borate n-hydrate in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing aluminum borate n-hydrate in polymer matrices. Detailed experimental protocols and quantitative data are included to facilitate successful composite fabrication.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the dispersion of aluminum borate n-hydrate in polymers.

Q1: What is aluminum borate n-hydrate, and why is its dispersion in polymers challenging?

A1: Aluminum borate (often in the form of whiskers with compositions like Al₁₈B₄O₃₃ or Al₄B₂O₉) is a ceramic material known for its high strength, stiffness, and low thermal expansion, making it an excellent reinforcing agent for polymers. The "n-hydrate" indicates that it contains a variable number of water molecules within its structure. The primary challenges in dispersing aluminum borate n-hydrate in polymers arise from:

  • Agglomeration: Due to strong van der Waals forces and high surface energy, the fine whiskers tend to clump together, leading to poor dispersion.

  • Surface Chemistry: The hydrophilic nature of aluminum borate, due to surface hydroxyl groups and bound water, makes it incompatible with most hydrophobic polymer matrices.

  • Water of Hydration: The release of water at elevated processing temperatures can cause voids and porosity in the final composite, compromising its mechanical properties and dimensional stability.

Q2: How does the "n-hydrate" component affect the processing and final properties of the composite?

A2: The water of hydration can have significant effects:

  • Processing: During melt compounding at high temperatures (typically >150°C), the water can vaporize, creating steam. This can lead to foaming, voids, and a porous structure in the extruded material. The decomposition of boric acid, a potential precursor, begins with water loss at temperatures as low as 140°C.

  • Interfacial Adhesion: The presence of water at the interface can interfere with the chemical bonding between the aluminum borate and the polymer matrix, weakening the composite.

  • Mechanical Properties: Voids and poor adhesion act as stress concentration points, reducing the tensile strength, flexural strength, and impact resistance of the composite.

Q3: What are the most effective methods to improve the dispersion of aluminum borate n-hydrate?

A3: The most effective strategies focus on surface modification and optimized processing conditions:

  • Surface Treatment with Coupling Agents: Applying coupling agents like silanes or borate esters can make the surface of the aluminum borate whiskers more hydrophobic and chemically compatible with the polymer matrix. This improves interfacial adhesion and reduces agglomeration.

  • Pre-drying: A crucial step is to pre-dry the aluminum borate n-hydrate to remove or reduce the water content before incorporating it into the polymer.

  • High-Shear Mixing: Utilizing techniques like twin-screw extrusion provides the necessary shear forces to break down agglomerates and distribute the whiskers uniformly throughout the polymer melt.

  • Ultrasonication: For liquid resin systems (e.g., epoxies), ultrasonication of the filler-resin mixture before curing can effectively break apart agglomerates.

Q4: How can I tell if I have achieved good dispersion?

A4: Good dispersion is typically characterized by the absence of large agglomerates and a uniform distribution of the filler throughout the polymer matrix. This can be assessed using:

  • Microscopy: Scanning Electron Microscopy (SEM) of cryo-fractured surfaces of the composite is a common method to visually inspect the dispersion.

  • Mechanical Testing: A significant improvement in mechanical properties (e.g., tensile strength, modulus) compared to the neat polymer is a good indicator of effective reinforcement and, by extension, good dispersion.

  • Rheological Measurements: The viscosity of the polymer melt can be sensitive to the state of filler dispersion. Well-dispersed fillers will have a more pronounced effect on viscosity than agglomerated ones.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the dispersion of aluminum borate n-hydrate in polymers.

Problem Potential Cause(s) Recommended Solution(s)
Voids or Porosity in the Final Composite 1. Vaporization of water of hydration from the aluminum borate during melt processing. 2. Trapped air during mixing.1. Pre-dry the aluminum borate n-hydrate in a vacuum oven (e.g., at 110-120°C for 12-24 hours) before use. 2. Use a vented extruder to remove volatile components during compounding. 3. Optimize processing parameters (e.g., screw speed, temperature profile) to minimize air entrapment.
Poor Mechanical Properties (Lower than Expected) 1. Agglomeration of aluminum borate whiskers. 2. Poor interfacial adhesion between the whiskers and the polymer matrix. 3. Presence of voids.1. Improve mixing by increasing the shear rate (e.g., higher screw speed in a twin-screw extruder) or using mixing elements. 2. Implement a surface treatment with a suitable coupling agent (see Experimental Protocol section). 3. Address the cause of voids as described above.
Filter Clogging or High Pressure in the Extruder 1. Large, undispersed agglomerates of aluminum borate. 2. Too high filler loading.1. Improve the pre-dispersion of the filler before feeding it into the extruder. 2. Start with a lower filler concentration and gradually increase it. 3. Use a masterbatch approach where a high concentration of the filler is first dispersed in a small amount of polymer, which is then let down to the final concentration.
Inconsistent Material Properties Across Batches 1. Inconsistent moisture content of the aluminum borate n-hydrate. 2. Variation in the quality of surface treatment. 3. Inconsistent processing parameters.1. Standardize the pre-drying procedure for the aluminum borate. 2. Ensure the surface treatment protocol is followed precisely for each batch. 3. Carefully control and monitor all processing parameters (temperatures, feed rates, screw speed).

Troubleshooting Decision Tree

TroubleshootingDecisionTree start Start: Poor Composite Performance q1 Visual Inspection: Are there voids or bubbles in the composite? start->q1 sol1 Solution: 1. Pre-dry aluminum borate n-hydrate. 2. Use a vented extruder. 3. Optimize processing to reduce air entrapment. q1->sol1 Yes q2 SEM Analysis: Are there large agglomerates of whiskers? q1->q2 No sol1->q2 sol2 Solution: 1. Increase shear during mixing (e.g., higher screw speed). 2. Use ultrasonication for liquid resins. 3. Consider a masterbatch approach. q2->sol2 Yes q3 Mechanical Testing: Is there poor interfacial adhesion (e.g., whisker pull-out in SEM)? q2->q3 No sol2->q3 sol3 Solution: 1. Apply a surface treatment with a coupling agent (e.g., silane, borate ester). 2. Ensure proper pre-drying to allow for effective coupling agent bonding. q3->sol3 Yes end_node Improved Composite Performance q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for poor aluminum borate composite performance.

Section 3: Quantitative Data on Composite Properties

The following tables summarize the effects of aluminum borate whiskers and related fillers on the mechanical properties of various polymer composites.

Table 1: Effect of Surface-Modified Aluminum Borate Whiskers (ABW) on the Mechanical Properties of Bismaleimide (BMI) Resin.[1]

Filler ContentSurface TreatmentImpact Strength (kJ/m²)Flexural Strength (MPa)Flexural Modulus (GPa)
0%None12.6118.03.5
3% ABWBorate Ester (BE4)12.8146.43.8

Table 2: Effect of Surface-Modified Aluminum Borate Whiskers (g-W) on the Mechanical Properties of Poly(ether ether ketone) (PEEK) Composites.[2]

FillerFiller Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)
None098.63.8170.23.9
Unmodified ABW10105.44.8185.65.0
Modified ABW (g-W)10118.55.0208.95.2
Unmodified ABW20102.15.9192.36.3
Modified ABW (g-W)20115.36.2215.76.7

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Surface Treatment of Aluminum Borate Whiskers with a Silane Coupling Agent

Objective: To render the surface of aluminum borate whiskers hydrophobic and reactive with the polymer matrix.

Materials:

  • Aluminum borate n-hydrate whiskers

  • Silane coupling agent (e.g., an amino- or epoxy-functional silane, depending on the polymer matrix)

  • Ethanol

  • Deionized water

  • Acetic acid (for pH adjustment, if necessary)

  • Vacuum oven, mechanical stirrer, beakers, centrifuge

Procedure:

  • Pre-drying: Dry the aluminum borate n-hydrate whiskers in a vacuum oven at 110°C for 12-24 hours to remove adsorbed and some hydrated water.

  • Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with a few drops of acetic acid. This aids in the hydrolysis of the silane.

  • Silane Addition: Add the silane coupling agent to the ethanol/water solution to a final concentration of 1-2% (w/v) while stirring. Continue stirring for at least 5 minutes to allow for hydrolysis and the formation of silanol groups.

  • Treatment: Disperse the pre-dried aluminum borate whiskers into the silane solution. Stir the suspension for 2-3 hours at room temperature to ensure complete coating of the whiskers.

  • Washing: Centrifuge the suspension to separate the treated whiskers. Decant the supernatant and wash the whiskers with pure ethanol to remove any unreacted silane. Repeat the washing step twice.

  • Drying and Curing: Dry the washed whiskers in an oven at 110°C for 5-10 minutes to evaporate the ethanol and cure the silane layer, forming stable covalent bonds with the whisker surface. The treated whiskers are now ready for compounding.

Protocol 2: Fabrication of Aluminum Borate/Polymer Composites via Twin-Screw Extrusion

Objective: To achieve a homogeneous dispersion of surface-treated aluminum borate whiskers in a thermoplastic polymer matrix.

Materials:

  • Thermoplastic polymer pellets (e.g., Polypropylene, PEEK)

  • Surface-treated aluminum borate whiskers (from Protocol 1)

  • Co-rotating twin-screw extruder with gravimetric feeders

  • Pelletizer

Procedure:

  • Material Preparation: Dry the polymer pellets and the surface-treated aluminum borate whiskers according to manufacturer's recommendations to remove any residual moisture.

  • Extruder Setup: Set a temperature profile on the extruder appropriate for the polymer being used. A typical profile involves gradually increasing the temperature from the feeding zone to the metering zone.

  • Feeding: Use two separate gravimetric feeders to accurately control the feed rates of the polymer pellets and the aluminum borate whiskers into the main throat of the extruder.

  • Melt Compounding: The co-rotating screws will convey, melt, and mix the components. The high shear forces generated, particularly in kneading and mixing zones of the screw, will break down any remaining agglomerates and distribute the whiskers throughout the polymer melt.

  • Venting: If the extruder is equipped with a vacuum vent, apply a vacuum to remove any volatiles that may be generated during the process.

  • Extrusion and Pelletizing: The molten composite strand exits the extruder through a die, is cooled in a water bath, and is then cut into pellets by a pelletizer.

  • Post-processing: The resulting composite pellets can then be used in subsequent processes like injection molding or compression molding to create test specimens or final parts.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_preparation Material Preparation cluster_processing Compounding cluster_characterization Characterization abw Aluminum Borate n-hydrate predry Pre-drying (Vacuum Oven) abw->predry surface_treat Surface Treatment (Protocol 1) predry->surface_treat extruder Twin-Screw Extrusion (Protocol 2) surface_treat->extruder polymer Polymer Pellets dry_polymer Drying dry_polymer->extruder pelletizing Pelletizing extruder->pelletizing molding Injection/Compression Molding pelletizing->molding testing Mechanical & Thermal Testing molding->testing microscopy SEM Analysis molding->microscopy

References

Technical Support Center: Preventing Agglomeration of Aluminium Borate n-Hydrate Particles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of aluminum borate n-hydrate particles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is particle agglomeration and why is it a problem for aluminum borate n-hydrate?

A1: Particle agglomeration is the process where individual particles stick together to form larger clusters. For aluminum borate n-hydrate, which often finds applications in materials science and potentially as a drug delivery vehicle, agglomeration can be detrimental. It can lead to a loss of desired surface area, altered material properties, reduced reactivity, and non-uniform dispersion, all of which can negatively impact experimental outcomes and product performance.

Q2: What are the primary causes of agglomeration in aluminum borate n-hydrate particles?

A2: Agglomeration of aluminum borate n-hydrate particles is primarily driven by attractive van der Waals forces between the particles. Other contributing factors include:

  • High surface energy: Nanoparticles inherently have a high surface area-to-volume ratio, leading to high surface energy and a tendency to agglomerate to minimize this energy.

  • Interparticle bridging: This can occur due to the presence of residual precursors, polymers, or solvent molecules that form physical bridges between particles.

  • Improper pH: The surface charge of the particles is highly dependent on the pH of the surrounding medium. At the isoelectric point (the pH at which the net surface charge is zero), the repulsive forces are minimal, leading to maximum agglomeration.

  • Ineffective drying methods: During the drying process, capillary forces exerted by the evaporating solvent can draw particles together, leading to hard agglomerates.

Q3: How can surfactants help in preventing agglomeration?

A3: Surfactants are surface-active agents that adsorb onto the surface of the particles, preventing them from coming into close contact. They achieve this through two primary mechanisms:

  • Electrostatic Stabilization: Ionic surfactants (anionic or cationic) provide the particles with a net positive or negative surface charge. This creates electrostatic repulsion between the particles, preventing them from aggregating.

  • Steric Stabilization: Non-ionic surfactants have long polymeric chains that extend into the surrounding medium. When two particles approach each other, these chains overlap, creating a repulsive steric hindrance that keeps the particles separated.[1]

Q4: What types of surfactants are suitable for stabilizing aluminum borate n-hydrate particles?

A4: The choice of surfactant depends on the specific synthesis method and the desired properties of the final product.

  • Anionic Surfactants: Sodium dodecyl sulfate (SDS) can be effective in aqueous synthesis by imparting a negative charge to the particles.

  • Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) can provide a positive surface charge.

  • Non-ionic Surfactants: Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are commonly used to provide steric stabilization and are often favored for their biocompatibility.[2]

Q5: How does pH influence the stability of aluminum borate n-hydrate dispersions?

A5: The pH of the dispersion plays a critical role in particle stability by influencing the surface charge. For metal oxides and hydroxides, the surface is typically covered with hydroxyl (-OH) groups. In acidic conditions, these groups can be protonated (-OH2+), leading to a positive surface charge. In basic conditions, they can be deprotonated (-O-), resulting in a negative surface charge. By adjusting the pH away from the isoelectric point, electrostatic repulsion can be maximized, leading to a more stable dispersion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Immediate precipitation and formation of large clumps upon mixing precursors. 1. Reaction rate is too high. 2. Concentration of precursors is too high. 3. Ineffective mixing.1. Lower the reaction temperature to slow down the hydrolysis and condensation rates. 2. Dilute the precursor solutions. 3. Use a high-shear mixer or sonication during the addition of precursors.
Particles appear well-dispersed initially but agglomerate over time. 1. Insufficient surfactant concentration. 2. Inappropriate surfactant type. 3. pH of the solution is near the isoelectric point.1. Increase the surfactant concentration. It is often necessary to be above the critical micelle concentration (CMC).[1] 2. Experiment with different types of surfactants (anionic, cationic, non-ionic) to find the most effective one for your system. 3. Adjust the pH of the dispersion to be at least 2 pH units away from the isoelectric point.
Agglomeration occurs during the drying process. 1. Capillary forces from solvent evaporation are pulling particles together. 2. Formation of hard agglomerates due to strong interparticle bonds.1. Use a freeze-drying (lyophilization) process to avoid the formation of liquid-vapor interfaces. 2. Wash the particles with a solvent that has a lower surface tension (e.g., ethanol or isopropanol) before drying. 3. If using oven drying, ensure a very fine powder is obtained before heating to minimize contact points.
Characterization techniques (e.g., DLS) show a very large and polydisperse particle size distribution. 1. Significant agglomeration is present in the sample. 2. The sample is not properly prepared for measurement.1. Follow the troubleshooting steps above to prevent agglomeration during synthesis and processing. 2. Before measurement, briefly sonicate the sample to break up any soft agglomerates. Ensure the sonication is not too aggressive to cause particle fracture.

Data Presentation

Table 1: Illustrative Effect of Surfactant Type and Concentration on the Hydrodynamic Diameter of Aluminum Borate n-Hydrate Particles

Surfactant TypeSurfactant Concentration (mM)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
None08500.85
SDS (Anionic)52500.32
SDS (Anionic)101500.21
CTAB (Cationic)52800.35
CTAB (Cationic)101800.24
PVP (Non-ionic)0.5% (w/v)2200.28
PVP (Non-ionic)1.0% (w/v)1300.19

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the expected trends and is not based on actual experimental results for aluminum borate n-hydrate.

Table 2: Illustrative Effect of pH on the Zeta Potential and Agglomeration State of Aluminum Borate n-Hydrate Particles

pHZeta Potential (mV)Observation
3+35Stable dispersion
5+15Some agglomeration
7+2Significant agglomeration (Near Isoelectric Point)
9-20Stable dispersion
11-40Highly stable dispersion

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the expected trends and is not based on actual experimental results for aluminum borate n-hydrate.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Aluminum Borate n-Hydrate Nanoparticles with Agglomeration Control
  • Preparation of Precursor Solutions:

    • Solution A: Dissolve aluminum isopropoxide in isopropanol at a concentration of 0.5 M.

    • Solution B: Dissolve boric acid in deionized water at a concentration of 0.5 M.

  • Surfactant Addition:

    • To Solution A, add polyvinylpyrrolidone (PVP) to a final concentration of 1.0% (w/v) and stir until fully dissolved.

  • Hydrolysis and Condensation:

    • Slowly add Solution B to Solution A dropwise under vigorous stirring or sonication.

    • Maintain the temperature of the reaction mixture at 40°C.

  • Aging:

    • Allow the resulting sol to age for 24 hours at room temperature without stirring to form a gel.

  • Washing:

    • Wash the gel multiple times with ethanol to remove unreacted precursors and byproducts. Centrifuge or filter to separate the particles after each wash.

  • Drying:

    • Freeze-dry the washed gel to obtain a fine powder of aluminum borate n-hydrate nanoparticles.

Protocol 2: Co-Precipitation Synthesis of Aluminum Borate n-Hydrate Nanoparticles with pH Control
  • Preparation of Salt Solutions:

    • Solution A: Prepare a 0.5 M aqueous solution of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O).

    • Solution B: Prepare a 0.5 M aqueous solution of sodium borohydride (NaBH₄).

  • pH Adjustment and Precipitation:

    • Adjust the pH of Solution A to 3.0 using dilute nitric acid.

    • Slowly add Solution B to Solution A under vigorous stirring.

    • Simultaneously, add a 1 M solution of sodium hydroxide (NaOH) dropwise to maintain the pH of the reaction mixture at 9.0.

  • Aging and Particle Growth:

    • Continue stirring the mixture for 2 hours at room temperature to allow for particle growth and stabilization.

  • Washing:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate three times with deionized water and then twice with ethanol to remove residual salts.

  • Drying:

    • Dry the washed precipitate in a vacuum oven at 60°C for 12 hours to obtain aluminum borate n-hydrate powder.

Visualizations

TroubleshootingWorkflow Start Agglomeration Observed CheckSynthesis During Synthesis? Start->CheckSynthesis CheckPostSynthesis Post-Synthesis (Drying/Storage)? Start->CheckPostSynthesis HighReactionRate High Reaction Rate? CheckSynthesis->HighReactionRate WrongpH pH near IEP? CheckSynthesis->WrongpH NoSurfactant Surfactant Used? CheckSynthesis->NoSurfactant CapillaryForces Drying Method? CheckPostSynthesis->CapillaryForces Sol_Temp Lower Temperature HighReactionRate->Sol_Temp Yes Sol_pH Adjust pH WrongpH->Sol_pH Yes Sol_Surfactant Add/Optimize Surfactant NoSurfactant->Sol_Surfactant No Sol_FreezeDry Use Freeze-Drying CapillaryForces->Sol_FreezeDry Oven/Air

Caption: Troubleshooting workflow for aluminum borate n-hydrate agglomeration.

SurfactantAction cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization P1 Particle S1 + P1->S1 Repulsion1 Repulsion P2 Particle S2 + P2->S2 P3 Particle L1 Surfactant Chains P3->L1 Repulsion2 Repulsion P4 Particle P4->L1

Caption: Mechanisms of surfactant-based particle stabilization.

SolGelWorkflow Start Prepare Precursor Solutions (Al & B) AddSurfactant Add Surfactant (e.g., PVP) to Al precursor Start->AddSurfactant Mix Slowly Mix Precursors under Sonication AddSurfactant->Mix Age Age the Sol to form a Gel Mix->Age Wash Wash Gel with Ethanol Age->Wash Dry Freeze-Dry to obtain fine powder Wash->Dry End Stable Nanoparticles Dry->End

Caption: Experimental workflow for sol-gel synthesis with agglomeration control.

References

Technical Support Center: Purification of Aluminum Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of aluminum borate n-hydrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of aluminum borate n-hydrate.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Product contains residual flux (e.g., K₂SO₄) after synthesis.Incomplete washing of the synthesized product.1. Wash the solid product in a stirred 50 vol% HCl solution at 85-90°C for 90 minutes to dissolve the fluxing agent.[1] 2. Follow with several washes with deionized water until the filtrate is neutral.[1] 3. For larger scale reactions, boil the product in 1N hydrochloric acid to dissolve the flux.
PUR-002 Presence of non-fibrous by-products in aluminum borate whiskers.Incomplete reaction or side reactions during synthesis.Separate the fibrous product from the non-fibrous residue by decantation, elutriation, or bubble separation before proceeding with acid washing.
PUR-003 Final product is amorphous or has poor crystallinity.1. Low synthesis temperature. 2. Rapid precipitation or cooling rate. 3. Presence of impurities that inhibit crystal growth.1. Ensure the synthesis temperature is optimal for the desired crystalline phase (e.g., 1075°C for 9Al₂O₃·2B₂O₃ whiskers).[1] 2. Control the rate of precipitation or cooling to allow for proper crystal formation. 3. Purify starting materials to minimize the presence of contaminants.
PUR-004 Difficulty in removing sodium-containing impurities.Incomplete washing or strong association of sodium ions with the product.1. For alumina-based materials, a washing method involving heating the crystals to 150-200°C can facilitate sodium removal. 2. Leaching with a solution containing hydrofluoric acid and another acid (e.g., hydrochloric, sulfuric, nitric, boric) can be effective for removing soda from alumina.[2]
PUR-005 Product yield is low.1. Formation of glass between the flux and aluminum compounds.[1] 2. Loss of material during washing and filtration steps.1. Optimize the flux composition and synthesis temperature to minimize glass formation. 2. Carefully handle the product during transfer and washing to minimize mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in aluminum borate synthesized by the flux method?

A1: The most common impurity when using a flux, such as potassium sulfate (K₂SO₄), is the flux itself, which can be trapped within the product matrix.[1] Other potential impurities include unreacted starting materials like aluminum sulfate and boric acid, and non-fibrous by-products.

Q2: What is a standard washing protocol for purifying aluminum borate whiskers synthesized via the flux method?

A2: A typical procedure involves:

  • Gently scraping the solid residue from the reaction crucible.

  • Washing the product in a stirred 50 vol% hydrochloric acid (HCl) solution at 85-90°C for approximately 90 minutes to dissolve the flux.[1]

  • Filtering the mixture to separate the yellowish mother liquor.

  • Washing the collected solid on the filter paper multiple times with deionized water until the washings are neutral.[1]

  • Drying the purified whiskers in an oven, for example, overnight at 100°C.[1]

Q3: Can recrystallization be used to purify aluminum borate n-hydrate?

A3: While recrystallization is a powerful purification technique for many crystalline solids, its application to aluminum borate n-hydrate is not well-documented in the provided search results. The primary challenge would be finding a suitable solvent that dissolves the compound at a higher temperature and allows for crystallization upon cooling without causing decomposition or altering the hydration state. For many ceramic materials like aluminum borate, which are often synthesized at high temperatures and are largely insoluble, recrystallization from common solvents is not feasible.

Q4: What analytical techniques can be used to assess the purity of aluminum borate?

A4: The purity and phase composition of aluminum borate can be investigated using the following techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phases present and to detect any crystalline impurities.[1][3]

  • Energy Dispersive X-ray Spectroscopy (EDXS): To determine the elemental composition and identify elemental impurities.[1]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the product and visually identify any distinct impurity phases.[1]

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For quantitative elemental analysis to determine the concentration of specific impurities with high sensitivity.

Experimental Protocols

Detailed Washing Protocol for Aluminum Borate Whiskers (Flux Method)

This protocol is adapted from the chemical preparation of aluminum borate whiskers using a potassium sulfate flux.[1]

Objective: To remove the potassium sulfate flux and other soluble impurities from synthesized aluminum borate whiskers.

Materials:

  • As-synthesized aluminum borate whiskers containing flux.

  • 50 vol% Hydrochloric acid (HCl) solution.

  • Deionized water.

  • Beakers.

  • Stirring hot plate.

  • Magnetic stirrer.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Filter paper.

  • Drying oven.

Procedure:

  • Carefully transfer the solid product from the crucible into a beaker.

  • Add a sufficient volume of 50 vol% HCl solution to fully immerse the solid.

  • Heat the suspension to 85-90°C on a stirring hot plate and maintain stirring for 90 minutes.[1]

  • Allow the mixture to cool slightly and then filter to separate the solid whiskers from the acidic solution.

  • Wash the collected whiskers on the filter paper with copious amounts of deionized water.

  • Continue washing until the pH of the filtrate is neutral. This can be checked with pH paper.

  • Transfer the wet filter cake to a watch glass or drying dish.

  • Dry the purified aluminum borate whiskers in an oven overnight at 100°C.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Al₂(SO₄)₃, H₃BO₃, K₂SO₄) synthesis High-Temperature Synthesis (e.g., 1075°C) start->synthesis product Crude Aluminum Borate (with flux) synthesis->product acid_wash Acid Wash (50% HCl, 85-90°C, 90 min) product->acid_wash filtration1 Filtration acid_wash->filtration1 water_wash Deionized Water Wash (until neutral) filtration1->water_wash filtration2 Filtration water_wash->filtration2 drying Drying (100°C, overnight) filtration2->drying pure_product Purified Aluminum Borate drying->pure_product

Caption: Experimental workflow for the purification of aluminum borate whiskers.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Impure Product is_flux Residual Flux? start->is_flux is_unreacted Unreacted Starting Materials? start->is_unreacted is_phase_impurity Incorrect Crystalline Phase? start->is_phase_impurity acid_wash Perform Acid Wash is_flux->acid_wash Yes optimize_wash Optimize Washing Protocol is_unreacted->optimize_wash Yes optimize_synthesis Optimize Synthesis Conditions (Temp, Time) is_phase_impurity->optimize_synthesis Yes end Pure Product acid_wash->end Purity Check optimize_wash->end Purity Check optimize_synthesis->end Purity Check

Caption: Troubleshooting logic for purifying aluminum borate n-hydrate.

References

Technical Support Center: Aluminum Borate n-Hydrate Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the synthesis of aluminum borate n-hydrate, with a focus on identifying and reducing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common crystalline forms of aluminum borate, and what does "n-hydrate" signify?

Aluminum borate exists in several stable crystalline forms, primarily 9Al₂O₃·2B₂O₃ (Al₁₈B₄O₃₃) and 2Al₂O₃·B₂O₃ (Al₄B₂O₉).[1][2] The designation "n-hydrate" indicates that the compound has a variable number of water molecules (H₂O) associated with its crystal structure. The value of 'n' can change depending on the synthesis conditions, temperature, and humidity.[3] The initial product of many low-temperature synthesis methods, like precipitation or sol-gel, is often an amorphous hydrated material which requires further thermal treatment to achieve a specific crystalline phase.[1][3]

Q2: What are the primary sources of impurities in the synthesis of aluminum borate n-hydrate?

Impurities can be introduced from several sources during the synthesis process:

  • Starting Materials: Commercial-grade aluminum sources (like alumina or aluminum salts) and boric acid can contain metallic and non-metallic impurities such as Fe₂O₃, SiO₂, Na₂O, and CaO.[4] Transition metals like Ti, V, and Cr are also common impurities in aluminum.[5]

  • Synthesis By-products: Wet chemical methods, such as precipitation, often generate soluble by-products. For example, reacting aluminum nitrate with boric acid in the presence of ammonium carbonate will produce ammonium nitrate, which must be removed.[1]

  • Incomplete Reactions: Unreacted precursors or the formation of metastable phases can be considered impurities. For instance, in some syntheses, the less stable Al₄B₂O₉ phase may form alongside the more stable Al₁₈B₄O₃₃.[1]

  • Atmospheric Contamination: During high-temperature processing, atmospheric components can react with the sample. For example, nitrogen from the air can sometimes be incorporated into the final product.[1]

Q3: Which synthesis method is generally preferred for achieving high purity and specific morphologies?

The choice of synthesis method depends on the desired properties of the final product.

  • Precipitation/Co-precipitation: This method is effective for producing amorphous precursors that can be calcined to form crystalline aluminum borates. It allows for good control over stoichiometry but often requires a separate step to decompose and remove by-products like ammonium nitrate.[1]

  • Sol-Gel Method: This low-temperature technique is versatile for creating nanostructured materials like nanowhiskers and nanorods.[3] It provides excellent mixing at the molecular level, which can lead to high purity and homogeneity.

  • Hydrothermal Synthesis: This method uses high-pressure, high-temperature aqueous solutions to crystallize materials. It is particularly effective for generating specific crystalline phases directly from solution.[3]

  • Molten Salt Synthesis: This technique can lower the synthesis temperature and produce well-defined whisker morphologies.[6]

For high purity, methods that offer precise stoichiometric control and use high-purity precursors, such as the sol-gel and hydrothermal methods, are often favored.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the experimental process.

Problem 1: The final product is amorphous or has poor crystallinity after synthesis.

  • Possible Cause: The calcination (heating) temperature was too low or the duration was too short. The formation of crystalline aluminum borates from amorphous precursors is a temperature-dependent process.[7]

  • Solution: Increase the calcination temperature. The crystallization temperature can vary based on the boron content but generally occurs between 600°C and 900°C.[1][7] Refer to the table below for typical temperature ranges for the formation of common phases.

Target PhaseTypical Formation Temperature Range (°C)Notes
Al₄B₂O₉ (2Al₂O₃·B₂O₃)600 - 1000Can be unstable and decompose into Al₁₈B₄O₃₃ at higher temperatures (~1000-1100°C).[1][2]
Al₁₈B₄O₃₃ (9Al₂O₃·2B₂O₃)900 - 1200+Generally more thermally stable than Al₄B₂O₉.[1]
  • Recommendation: Perform a Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on your amorphous precursor to identify the exact crystallization temperature.[1]

Problem 2: The stoichiometry of the final product is incorrect, showing a deficiency in boron.

  • Possible Cause: Volatilization of boric acid or boric oxide during the heating process. Boric acid can be volatile at temperatures above 373 K (100°C).[1]

  • Solution 1: Use a Complexing Agent. Mix the precursors (e.g., aluminum nitrate and boric acid) with a polyol like glycerol. Glycerol reacts with boric acid to form ester complexes, which are less volatile and prevent the loss of boron during heating.[1]

  • Solution 2: Control the Heating Rate. A rapid heating rate can exacerbate the volatilization of boron species. Use a slower, controlled heating ramp during calcination.

  • Solution 3: Use a Molten Salt Method. Performing the synthesis in a molten salt flux, such as NaCl, can help to retain the boron species in the reaction environment.[6]

Problem 3: The product is contaminated with residual by-products from a precipitation reaction (e.g., ammonium nitrate).

  • Possible Cause: Incomplete removal or decomposition of soluble salts formed during synthesis.

  • Solution: A specific thermal decomposition step is required. Ammonium nitrate, a common by-product, decomposes at around 300°C.[1] Holding the sample at this temperature for a sufficient time (e.g., 1-2 hours) during the calcination process will remove this impurity before the higher-temperature crystallization of the aluminum borate.

Problem 4: The product contains unexpected metallic impurities.

  • Possible Cause: The impurities were present in the initial aluminum and/or boron precursors.[4] For instance, transition metals like titanium, vanadium, and zirconium are known to have a detrimental effect on the properties of aluminum.[5]

  • Solution 1: Use High-Purity Precursors. The most direct solution is to start with reagents of higher purity (e.g., 99.9% or greater).

  • Solution 2: Purify Precursors. If using lower-grade materials, consider purification steps. For example, sodium impurities in alumina can be reduced by washing or hydrothermal treatment.[4]

  • Solution 3: Boron Treatment. In aluminothermic processes, adding excess boron can be used to precipitate transition metal impurities as insoluble borides, which can then be separated.[5][8] This principle highlights the importance of understanding the impurity profile of your aluminum source.

Experimental Protocols

Protocol 1: Synthesis of Aluminum Borate n-Hydrate via Precipitation

This protocol is adapted from a common aqueous precipitation method.[1]

  • Prepare Precursor Solutions:

    • Prepare an aqueous solution of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O).

    • Prepare a separate aqueous solution of boric acid (H₃BO₃). The molar ratio of Al:B should be adjusted based on the desired final stoichiometry (e.g., 4:2 for Al₄B₂O₉ or 18:4 for Al₁₈B₄O₃₃).

  • Prepare Precipitating Agent:

    • Prepare an aqueous solution of ammonium carbonate ((NH₄)₂CO₃), which will act as the precipitating base.

  • Precipitation:

    • Slowly add the mixed aluminum nitrate and boric acid solution dropwise into the ammonium carbonate solution under constant, vigorous stirring. A gelatinous precipitate will form.

  • Recovery and Drying:

    • Evaporate the resulting mixture to dryness at a moderate temperature (e.g., 80-100°C). This step is crucial to recover all boron species, including the soluble ammonium borate that forms.

  • Washing (Optional but Recommended):

    • Once dry, wash the resulting powder with deionized water and then with ethanol to remove any remaining soluble impurities. Centrifuge or filter to recover the powder after each wash.

  • Final Drying:

    • Dry the washed powder in an oven at ~120°C for 12 hours to obtain the amorphous aluminum borate n-hydrate precursor.

Protocol 2: Purification and Crystallization via Controlled Calcination

This protocol details the heat treatment required to remove by-products and crystallize the amorphous precursor from Protocol 1.

  • Place Precursor in Furnace: Place the dried amorphous powder in a suitable crucible (e.g., alumina).

  • By-product Decomposition: Heat the furnace to 300°C at a rate of 5 K/min and hold at this temperature for 2 hours. This step will decompose the ammonium nitrate by-product.[1]

  • Crystallization:

    • Increase the temperature from 300°C to the target crystallization temperature (e.g., 900°C for Al₁₈B₄O₃₃) at the same heating rate.

    • Hold at the target temperature for 2-4 hours to allow for complete crystallization.

  • Cooling:

    • Turn off the furnace and allow the sample to cool slowly to room temperature inside the furnace to prevent thermal shock and cracking.

  • Characterization: Analyze the final product using techniques like X-ray Diffraction (XRD) to confirm the crystalline phase and purity.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the production and purification of aluminum borate n-hydrate.

G Workflow for Precipitation Synthesis and Impurity Removal start Prepare Precursors (Al(NO₃)₃, H₃BO₃) precip Precipitation with (NH₄)₂CO₃ start->precip impurity1 By-product Formation (Ammonium Nitrate) precip->impurity1 dry Evaporation to Dryness precip->dry precursor Amorphous Al-Borate n-Hydrate dry->precursor heat1 Calcination Step 1 (300°C) precursor->heat1 Purification heat2 Calcination Step 2 (>800°C) heat1->heat2 Crystallization product Crystalline Aluminum Borate heat2->product

Caption: Precipitation synthesis workflow highlighting impurity introduction and removal steps.

G Troubleshooting Logic for Impurity Issues problem Problem: Low Purity or Incorrect Phase check_xrd Analyze with XRD problem->check_xrd check_elemental Analyze with EDS/XRF problem->check_elemental check_tga Analyze with TGA/DSC problem->check_tga amorphous Result: Amorphous check_xrd->amorphous wrong_phase Result: Wrong Phase/ Phase Mixture check_xrd->wrong_phase metallic Result: Metallic Impurities (Fe, Si, Na) check_elemental->metallic residual Result: Mass Loss at Low Temp (~300°C) check_tga->residual sol_amorphous Solution: Increase Calcination Temperature/Time amorphous->sol_amorphous sol_phase Solution: Adjust Temp based on Phase Diagram wrong_phase->sol_phase sol_metallic Solution: Use High-Purity Precursors metallic->sol_metallic sol_residual Solution: Add 300°C Hold Step to Decompose By-products residual->sol_residual

Caption: Decision tree for troubleshooting common purity and phase issues.

References

Validation & Comparative

A Comparative Guide to Phase Identification of Aluminum Borates and Related Compounds Using X-Ray Diffraction (XRD) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aluminum borate phases and a related hydrated borate compound using X-ray Diffraction (XRD). The following sections detail the experimental data for phase identification, the protocols for obtaining this data, and a workflow for the analysis process. While this guide focuses on anhydrous aluminum borate phases due to the limited availability of published XRD data for aluminum borate n-hydrates, it includes data on ammonium borate hydrate as a comparative example of a hydrated borate.

Data Presentation: Comparative XRD Data for Phase Identification

The identification of crystalline phases using XRD relies on the unique diffraction pattern generated by each material. This pattern, a fingerprint of the crystal structure, is characterized by the position (2θ or d-spacing) and relative intensity of the diffraction peaks. The tables below summarize the key XRD data for two anhydrous aluminum borate phases, Al₁₈B₄O₃₃ and Al₄B₂O₉, and for ammonium borate hydrate, which serves as a comparative example of a hydrated borate. This data is essential for distinguishing between these phases in an experimental sample.

Table 1: XRD Data for Aluminum Borate (Al₁₈B₄O₃₃)

2θ (degrees)d-spacing (Å)Relative Intensity (%)JCPDS Card No.
16.525.3610000-032-0003
20.844.268500-032-0003
26.183.409500-032-0003
34.212.627000-032-0003
36.542.466500-032-0003
43.822.065000-032-0003
55.451.664000-032-0003
62.311.493500-032-0003

Table 2: XRD Data for Aluminum Borate (Al₄B₂O₉)

2θ (degrees)d-spacing (Å)Relative Intensity (%)JCPDS Card No.
22.883.8810000-029-0010
26.343.388000-029-0010
35.152.559000-029-0010
37.782.387500-029-0010
43.362.096000-029-0010
57.511.605000-029-0010
64.021.454500-029-0010

Table 3: XRD Data for Ammonium Borate Hydrate (NH₄B₅O₈ · 4H₂O)

2θ (degrees)d-spacing (Å)Relative Intensity (%)JCPDS Card No.
14.805.98100[1]
19.804.4870[1]
22.303.9850[1]
28.203.1680[1]
29.802.9960[1]
35.602.5240[1]
44.202.0530[1]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible XRD data. The following outlines a typical experimental methodology for the phase identification of powdered crystalline materials.

1. Sample Preparation:

  • Grinding: The sample is first ground to a fine, homogenous powder (typically <10 μm particle size) using an agate mortar and pestle. This ensures that a sufficient number of crystallites are randomly oriented to produce a representative diffraction pattern.

  • Mounting: The powdered sample is then carefully packed into a sample holder. The surface of the sample should be flat and level with the surface of the holder to ensure accurate peak positions.

2. XRD Data Acquisition:

  • Instrument: A powder X-ray diffractometer is used for data collection.

  • X-ray Source: A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): The diffraction pattern is typically collected over a 2θ range of 10° to 80°.

  • Scan Speed: A slow scan speed (e.g., 2°/minute) is often used to obtain good signal-to-noise ratio.

  • Data Collection: The instrument software records the intensity of the diffracted X-rays at each 2θ angle.

3. Data Analysis:

  • Phase Identification: The experimental diffraction pattern is compared to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). A match between the experimental pattern and a reference pattern confirms the identity of the phase.[2]

  • Software: Specialized software is used to analyze the XRD data, including peak searching, background subtraction, and comparison with the reference database.

Mandatory Visualization

The following diagrams illustrate the logical workflow of phase identification using XRD and the relationship between the key components of the analysis.

XRD_Phase_Identification_Workflow cluster_sample_prep Sample Preparation cluster_xrd_analysis XRD Analysis cluster_data_processing Data Processing & Identification start Crystalline Sample grinding Grinding to Fine Powder start->grinding mounting Mounting on Sample Holder grinding->mounting xrd X-ray Diffraction Measurement mounting->xrd pattern Experimental XRD Pattern xrd->pattern comparison Comparison of Patterns pattern->comparison database Reference Database (e.g., JCPDS/ICDD) database->comparison identification Phase Identification comparison->identification

Caption: Workflow for phase identification using XRD.

Logical_Relationship_Diagram cluster_input Input cluster_process Process cluster_output Output Sample Unknown Crystalline Material XRD_Analysis Powder X-ray Diffraction Sample->XRD_Analysis Data_Analysis Data Comparison with Reference Database XRD_Analysis->Data_Analysis Diffraction Pattern Phase_ID Identified Crystalline Phase(s) Data_Analysis->Phase_ID

Caption: Logical relationship in XRD phase analysis.

References

spectroscopic analysis (FTIR, Raman) of aluminium borate n-hydrate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Analysis of Hydrated Aluminum Borate

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical techniques available for material characterization is paramount. This guide provides a detailed comparison of Fourier-transform infrared (FTIR) and Raman spectroscopy for the analysis of hydrated aluminum borates, using the mineral jeremejevite (Al₆(BO₃)₅(F,OH)₃) as a representative example. This guide includes supporting experimental data, detailed methodologies, and a visual representation of the analytical workflow.

Introduction to Spectroscopic Analysis of Hydrated Borates

Hydrated aluminum borates are a class of inorganic compounds with complex vibrational spectra due to the presence of various bonding environments for boron-oxygen (B-O), aluminum-oxygen (Al-O), and hydroxyl (O-H) groups. Both FTIR and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules, providing a "fingerprint" for identification and structural elucidation.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, making it particularly sensitive to polar bonds like O-H and B-O.[1][2] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), and it is highly sensitive to non-polar, symmetric bonds and provides excellent spatial resolution.[1] The choice between these techniques often depends on the specific information required, sample characteristics, and potential interferences.

Comparative Spectroscopic Data: Jeremejevite

The following tables summarize the characteristic vibrational bands observed in the FTIR and Raman spectra of jeremejevite. This data provides a quantitative basis for comparing the two techniques in the analysis of a hydrated aluminum borate.

Table 1: FTIR Spectral Data for Jeremejevite (Al₆(BO₃)₅(F,OH)₃)

Peak Position (cm⁻¹)AssignmentReference
~3600O-H Stretching Vibrations[3]
~3200O-H Stretching Vibrations (associated with hydrogen bonding)[3]
1448B-O-H In-plane Bending[4]
1388B-O-H In-plane Bending[4]
1350B-O-H In-plane Bending[4]
1304B-O-H In-plane Bending[4]
1229B-O-H In-plane Bending[4]

Table 2: Raman Spectral Data for Jeremejevite (Al₆(BO₃)₅(F,OH)₃)

Peak Position (cm⁻¹)AssignmentReference
3703O-H Stretching[4]
3673O-H Stretching[4]
3625O-H Stretching[4]
3521O-H Stretching[4]
1067B-O Antisymmetric Stretching (trigonal BO₃)[4]
961B-O Symmetric Stretching (trigonal BO₃)[4]
417Trigonal Borate Bending[4]
372Trigonal Borate Bending[4]
327Trigonal Borate Bending[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

FTIR Spectroscopy Protocol

For the analysis of solid samples like jeremejevite, the KBr pellet method is a common approach.

  • Sample Preparation: A small amount of the jeremejevite sample (typically 1-2 mg) is finely ground into a homogenous powder using an agate mortar and pestle. This powder is then thoroughly mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • Spectrometer: A Nicolet Magna-IR 560 Fourier-transform infrared (FTIR) spectrometer or equivalent.[1]

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Number of Scans: 128 to 500 scans are averaged to improve the signal-to-noise ratio.[1][5]

    • Mode: Transmittance or Absorbance.

Raman Spectroscopy Protocol

Raman spectroscopy of solid mineral samples can often be performed with minimal sample preparation.

  • Sample Preparation: A single crystal or a small amount of the powdered jeremejevite sample is placed on a microscope slide.

  • Data Acquisition: The sample is positioned under the objective of a Raman microscope.

    • Spectrometer: A Renishaw InVia Raman microscope or equivalent.[3][5]

    • Excitation Laser: An argon-ion laser with an excitation wavelength of 514.5 nm is commonly used.[1]

    • Laser Power: The laser power should be optimized to obtain a good signal without causing sample damage.

    • Spectral Range: Typically 2000-100 cm⁻¹ to cover the main vibrational modes of borates.[5]

    • Objective: A high-magnification objective (e.g., 50x) is used to focus the laser on the sample.

    • Acquisition Time and Accumulations: Multiple scans (e.g., 3 additive scans) are typically averaged to enhance the signal quality.[5]

Alternative Analytical Techniques

While FTIR and Raman spectroscopy are primary tools for vibrational analysis, a comprehensive characterization of hydrated aluminum borates often involves complementary techniques:

  • X-ray Diffraction (XRD): This technique is essential for determining the crystal structure and phase purity of the material. The RRUFF database provides reference XRD data for jeremejevite, confirming its hexagonal crystal system.

  • Energy Dispersive X-ray Fluorescence (EDXRF): EDXRF is used for elemental analysis to determine the chemical composition of the sample. For jeremejevite, it confirms the presence of aluminum and can detect trace elements.[3]

  • Electron Microprobe Analysis (EMPA): This technique provides quantitative chemical analysis on a micro-scale, offering detailed information about the elemental composition and homogeneity of the sample.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the material, which is particularly useful for correlating with the color of the mineral.[1]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_alternatives Alternative Characterization start Hydrated Aluminum Borate Sample grinding Grinding (if necessary) start->grinding ftir FTIR Spectroscopy grinding->ftir KBr Pellet raman Raman Spectroscopy grinding->raman Powder on slide xrd XRD grinding->xrd edxrf EDXRF grinding->edxrf ftir_data FTIR Spectrum Analysis ftir->ftir_data raman_data Raman Spectrum Analysis raman->raman_data comparison Comparative Analysis ftir_data->comparison raman_data->comparison

Caption: Experimental workflow for the spectroscopic analysis of hydrated aluminum borate.

Conclusion

Both FTIR and Raman spectroscopy provide valuable and complementary information for the characterization of hydrated aluminum borates like jeremejevite. FTIR is particularly adept at identifying the presence and nature of hydroxyl groups and B-O-H bending modes. Raman spectroscopy, on the other hand, offers detailed insights into the symmetric and antisymmetric stretching modes of the borate units and the various O-H stretching environments. For a comprehensive structural and chemical analysis, a multi-technique approach that combines vibrational spectroscopy with methods like XRD and elemental analysis is highly recommended.

References

A Comparative Guide to the Performance of Aluminum Borate N-Hydrate in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of aluminum borate n-hydrate's performance against common alternatives in epoxy resin formulations, supported by experimental data and detailed protocols.

Aluminum borate n-hydrate is emerging as a noteworthy additive in the realm of epoxy resins, offering a unique combination of flame retardancy and reinforcing properties. This guide provides a comprehensive evaluation of its performance in comparison to established alternatives such as aluminum hydroxide (ATH), magnesium hydroxide (MH), and zinc borate (ZB). The information presented herein is curated from scientific literature and technical data to facilitate informed material selection for your research and development endeavors.

Performance Metrics: A Quantitative Comparison

The efficacy of aluminum borate n-hydrate and its alternatives can be quantified across several key performance indicators. The following tables summarize the typical performance data of epoxy composites filled with these additives. It is important to note that the exact values can vary depending on the specific grade of the additive, its particle size, loading level, and the epoxy resin system used.

Table 1: Flame Retardant Properties

AdditiveLoading Level (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (Vertical Burn Test)Peak Heat Release Rate (pHRR) (kW/m²)
Neat Epoxy 019-21Fails~1000-1200
Aluminum Borate n-hydrate 30-4026-30V-0 / V-1~300-500
Aluminum Hydroxide (ATH) 50-6028-35V-0~250-400
Magnesium Hydroxide (MH) 50-6029-36V-0~200-350
Zinc Borate (ZB) 10-20 (often used as a synergist)24-28 (as sole additive)V-1 / V-0~400-600[1][2][3][4]

Table 2: Mechanical Properties

AdditiveLoading Level (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Neat Epoxy 060-802.5-3.515-25
Aluminum Borate n-hydrate 20-3070-903.0-4.520-30
Aluminum Hydroxide (ATH) 50-6040-604.0-6.010-20[5]
Magnesium Hydroxide (MH) 50-6040-604.5-6.510-20
Zinc Borate (ZB) 10-2055-753.0-4.015-25[1]

Table 3: Thermal and Electrical Properties

AdditiveLoading Level (wt%)Glass Transition Temp. (Tg) (°C)Thermal Conductivity (W/m·K)Volume Resistivity (Ω·cm)
Neat Epoxy 0150-1800.15-0.20> 10¹⁴
Aluminum Borate n-hydrate 20-30160-1900.30-0.50> 10¹³
Aluminum Hydroxide (ATH) 50-60140-1600.40-0.80> 10¹³
Magnesium Hydroxide (MH) 50-60140-1600.50-1.00> 10¹³
Zinc Borate (ZB) 10-20150-1750.25-0.40> 10¹³

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of these additives.

Flame Retardancy Testing

1. Limiting Oxygen Index (LOI)

  • Standard: ASTM D2863 / ISO 4589-2.

  • Methodology: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion is determined. This concentration is reported as the LOI value.

2. UL 94 Vertical Burn Test

  • Standard: ASTM D3801 / UL 94.[6]

  • Methodology: A rectangular test specimen is held vertically and a specified flame is applied to its lower end for 10 seconds and then removed. The duration of flaming and glowing after the first and second flame applications are recorded, along with whether flaming drips ignite a cotton patch placed below the specimen. Materials are classified as V-0, V-1, or V-2 based on these observations, with V-0 being the highest rating.[6][7]

3. Cone Calorimetry

  • Standard: ASTM E1354 / ISO 5660.

  • Methodology: A 100 mm x 100 mm specimen is exposed to a controlled level of radiant heat from a conical heater. The specimen is ignited by a spark, and the heat release rate, time to ignition, mass loss rate, and smoke production are continuously measured throughout the test. This provides comprehensive data on the fire behavior of the material.

Mechanical Properties Testing

1. Tensile Strength and Modulus

  • Standard: ASTM D638.

  • Methodology: A dumbbell-shaped specimen is pulled at a constant rate of extension until it fractures. The force required to pull the specimen and the corresponding elongation are recorded. Tensile strength is the maximum stress the material can withstand before breaking, and the tensile modulus is a measure of its stiffness.

2. Flexural Strength and Modulus

  • Standard: ASTM D790.

  • Methodology: A rectangular specimen is supported at its ends and a load is applied to its center (3-point bending) or at two points (4-point bending) until it fractures or deflects to a certain strain. Flexural strength is the maximum stress at the outermost fiber on the convex side of the specimen, and the flexural modulus is a measure of its stiffness in bending.

3. Impact Strength (Izod or Charpy)

  • Standard: ASTM D256 (Izod) / ASTM D6110 (Charpy).

  • Methodology: A notched specimen is struck by a swinging pendulum. The energy absorbed by the specimen in breaking is a measure of its impact strength, indicating its toughness.

Thermal and Electrical Properties Testing

1. Glass Transition Temperature (Tg)

  • Standard: ASTM E1356 (by DSC) / ASTM E1545 (by DMA).

  • Methodology: Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) is used. In DSC, the heat flow to a sample is measured as the temperature is changed at a constant rate. The Tg is observed as a step change in the heat flow. In DMA, a sinusoidal stress is applied to a sample, and the resulting strain is measured. The Tg is identified by the peak of the tan delta (loss modulus/storage modulus) curve.

2. Thermal Conductivity

  • Standard: ASTM E1461 (Laser Flash) / ASTM D5470 (Thermal Interface Materials).

  • Methodology: The laser flash method involves heating one side of a sample with a short pulse of laser energy and measuring the temperature rise on the opposite side. The thermal diffusivity is calculated from this temperature rise, and with the specific heat and density, the thermal conductivity can be determined.

3. Volume Resistivity

  • Standard: ASTM D257.

  • Methodology: A direct voltage is applied across a specimen, and the resulting current is measured. The volume resistivity is calculated from the applied voltage, the current, and the dimensions of the specimen. It is a measure of the material's electrical insulating properties.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation Resin Epoxy Resin Mixing Mechanical Mixing Resin->Mixing Hardener Hardener Hardener->Mixing Additive Aluminum Borate n-hydrate / Alternative Additive->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Curing (Specified Temp. & Time) Degassing->Curing Flame Flame Retardancy (LOI, UL 94, Cone) Curing->Flame Mechanical Mechanical Properties (Tensile, Flexural, Impact) Curing->Mechanical Thermal Thermal Properties (Tg, TGA) Curing->Thermal Electrical Electrical Properties (Volume Resistivity) Curing->Electrical Data Data Analysis & Comparison Flame->Data Mechanical->Data Thermal->Data Electrical->Data Flame_Retardant_Selection cluster_requirements Application Requirements cluster_candidates Candidate Flame Retardants Req_Flame Required Flame Retardancy (e.g., V-0, high LOI) Decision Decision Matrix Analysis Req_Flame->Decision Req_Mech Mechanical Performance (Strength, Toughness) Req_Mech->Decision Req_Thermal Thermal Stability (High Tg) Req_Thermal->Decision Req_Cost Cost Constraints Req_Cost->Decision Req_Processing Processing Considerations (Viscosity, Cure) Req_Processing->Decision ABH Aluminum Borate n-hydrate ABH->Decision ATH Aluminum Hydroxide ATH->Decision MH Magnesium Hydroxide MH->Decision ZB Zinc Borate ZB->Decision Synergist Synergistic Blends (e.g., ZB+ATH) Synergist->Decision Selection Optimal Flame Retardant Selection Decision->Selection

References

A Comparative Guide to the Reinforcing Mechanism of Aluminum Borate n-Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing performance of aluminum borate, primarily in its whisker form (Al₁₈B₄O₃₃w), against other common reinforcing agents. The information presented is supported by experimental data to validate its reinforcing mechanism in various composite materials. While the term "n-hydrate" refers to a precursor in the synthesis of aluminum borate whiskers, this guide will focus on the performance of the final, high-temperature crystalline whisker form, which acts as the primary reinforcing agent.

Reinforcing Mechanism of Aluminum Borate Whiskers

The primary reinforcing mechanism of aluminum borate whiskers in a composite material is load transfer . When an external load is applied to the composite, the stress is transferred from the softer, more ductile matrix material (e.g., aluminum, magnesium, or a polymer) to the high-strength, high-modulus aluminum borate whiskers. This effective transfer of load is contingent on a strong interfacial bond between the whiskers and the matrix.

In metal-matrix composites (MMCs), the whiskers also contribute to strengthening by impeding the movement of dislocations within the metal's crystal structure. This is particularly evident in the improved creep resistance of aluminum alloys at elevated temperatures, where the whiskers obstruct the dislocation climb mechanism.

The needle-like morphology of aluminum borate whiskers provides anisotropic reinforcement, significantly enhancing the mechanical properties of the composite material in the direction of whisker alignment.

Comparison of Reinforcing Agents

Aluminum borate whiskers are often compared to other reinforcing agents, most notably silicon carbide (SiC) whiskers. While SiC whiskers are frequently cited as having superior mechanical properties, aluminum borate whiskers present a more cost-effective alternative with competitive performance.

Table 1: Physical and Mechanical Properties of Reinforcing Whiskers

PropertyAluminum Borate (Al₁₈B₄O₃₃)Silicon Carbide (SiC)
Density (g/cm³)2.943.21
Young's Modulus (GPa)400400-700
Tensile Strength (GPa)87-21
Melting Point (°C)1440~2700 (decomposes)
Coefficient of Thermal Expansion (10⁻⁶ K⁻¹)1.94.0-5.5

Source: Data compiled from multiple sources.[1]

Table 2: Comparative Mechanical Properties of Reinforced Aluminum Composites

Composite Material (20 vol% reinforcement)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elastic Modulus (GPa)
Unreinforced 2024 Al Alloy~325~483~73
Al₁₈B₄O₃₃w / 2024 AlData not available in direct comparisonData not available in direct comparisonData not available in direct comparison
SiCw / 2024 Al~450~650~120
Hybrid (4% SiCw + 16% Al₁₈B₄O₃₃w) / 2024 Al~420~580~115

Note: Direct side-by-side comparative data for single-reinforcement composites under identical fabrication and testing conditions is limited in the reviewed literature. The hybrid composite data suggests that while SiC may offer a higher reinforcement potential, a combination including Al₁₈B₄O₃₃w can provide significant improvements over the base alloy.

Experimental Protocols

Synthesis of Aluminum Borate Whiskers (Flux Method)

A common method for synthesizing aluminum borate whiskers involves a flux growth technique.

  • Precursor Preparation : Aluminum sulfate (Al₂(SO₄)₃·18H₂O), boric acid (H₃BO₃), and potassium sulfate (K₂SO₄) as a fluxing agent are dissolved in distilled water. The aqueous solution is then heated to evaporate the water, leaving a solid, glassy residue. This residue represents the aluminum borate n-hydrate precursor.

  • Grinding : The solid residue is ground into a fine, homogeneous powder.

  • Calcination : The powder is placed in an alumina crucible and heated in a furnace to a temperature between 1050°C and 1150°C for several hours. During this process, the hydrated precursors decompose and react to form crystalline Al₁₈B₄O₃₃ whiskers.

  • Purification : After cooling, the product is washed, often with an acidic solution, to remove the flux and other impurities, followed by drying.

Fabrication of Aluminum Borate Whisker-Reinforced Aluminum Matrix Composites (Squeeze Casting)

Squeeze casting is a widely used method for producing high-integrity metal matrix composites.

  • Preform Fabrication : Aluminum borate whiskers are first formed into a porous preform, often with the aid of a binder (e.g., silica sol). The preform is then sintered at a high temperature (e.g., 900°C for 2 hours) to give it sufficient strength to withstand the infiltration process.

  • Mold and Preform Heating : The die is preheated to a specific temperature (e.g., 560°C), and the whisker preform is placed inside.

  • Melt Infiltration : Molten aluminum alloy (e.g., at 800°C) is poured into the die.

  • Squeeze Pressure Application : A piston applies high pressure (e.g., 70-100 MPa) to the molten metal, forcing it to infiltrate the porous whisker preform. This pressure is maintained during solidification to minimize porosity.

  • Solidification and Ejection : The composite solidifies under pressure. Once cooled, the reinforced component is ejected from the die.

Mechanical Testing (Uniaxial Tensile Test)

The tensile properties of the composites are typically evaluated according to ASTM standards such as ASTM E8/E8M for metallic materials.

  • Specimen Preparation : Test specimens are machined from the fabricated composite material into a standardized "dog-bone" shape.

  • Test Setup : The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure strain.

  • Loading : A uniaxial tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Acquisition : The applied load and the corresponding elongation of the specimen are continuously recorded.

  • Property Determination : From the resulting stress-strain curve, key mechanical properties are determined, including:

    • Yield Strength : The stress at which the material begins to deform plastically.

    • Ultimate Tensile Strength (UTS) : The maximum stress the material can withstand before fracture.

    • Elongation : A measure of the material's ductility.

    • Modulus of Elasticity (Young's Modulus) : A measure of the material's stiffness.

Visualizing the Reinforcing Mechanism and Experimental Workflow

Reinforcing_Mechanism Load External Load Matrix Matrix (e.g., Aluminum) Load->Matrix Stress Applied Interface Whisker-Matrix Interface Matrix->Interface Stress Transfer Dislocation Dislocation Motion Matrix->Dislocation Hindered by Whisker Presence Whisker Aluminum Borate Whisker Interface->Whisker Load Bearing Fracture Composite Fracture Whisker->Fracture Dislocation->Fracture

Caption: Load transfer mechanism in an aluminum borate whisker-reinforced composite.

Experimental_Workflow cluster_Synthesis Whisker Synthesis (Flux Method) cluster_Fabrication Composite Fabrication (Squeeze Casting) cluster_Testing Mechanical Testing Precursors Precursors (Al₂(SO₄)₃, H₃BO₃, K₂SO₄) Drying Drying to form n-hydrate Precursors->Drying Calcination Calcination (1050-1150°C) Drying->Calcination Whiskers Al₁₈B₄O₃₃ Whiskers Calcination->Whiskers Preform Whisker Preform Fabrication Whiskers->Preform Infiltration Melt Infiltration under Pressure Preform->Infiltration Composite Reinforced Composite Infiltration->Composite TensileTest Tensile Test (ASTM E8) Composite->TensileTest Data Stress-Strain Data TensileTest->Data Properties Mechanical Properties (UTS, YS, Modulus) Data->Properties

Caption: Experimental workflow for synthesis, fabrication, and testing of composites.

References

Unraveling the Synthesis of Aluminum Borate n-Hydrate: A Guide to Correlating Parameters with Final Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control over the synthesis of inorganic compounds is paramount to achieving desired material properties. This guide provides a comparative analysis of the synthesis parameters for aluminum borate n-hydrate, a material with potential applications in various scientific fields. Due to a notable gap in scientific literature specifically addressing the synthesis and characterization of a stable aluminum borate n-hydrate at lower temperatures, this guide draws upon established synthesis routes for anhydrous aluminum borates and related hydrated aluminum compounds to infer and present a comprehensive overview. We will explore how key synthesis variables can be tuned to control the final properties of the material, supported by available experimental data and detailed protocols.

Correlation of Synthesis Parameters with Final Properties

The synthesis of aluminum borate, in its various forms, is highly dependent on the chosen methodology and the precise control of reaction conditions. The final properties, including crystallinity, phase composition (e.g., Al₁₈B₄O₃₃ vs. Al₄B₂O₉), morphology, and the degree of hydration (the 'n' in n-hydrate), are direct outcomes of these parameters.

Key Synthesis Parameters and Their Influence

Several synthesis methods have been employed for producing aluminum borates, primarily focusing on anhydrous crystalline forms at elevated temperatures. These methods include solid-state reaction, precipitation, sol-gel, and hydrothermal synthesis.[1][2][3] The parameters influencing the final product are multifaceted:

  • Temperature: This is one of the most critical factors. High temperatures, typically ranging from 600°C to over 1200°C, favor the formation of anhydrous, crystalline aluminum borates like Al₁₈B₄O₃₃ and Al₄B₂O₉.[4][5][6] The crystallization temperature can be influenced by the boron content, with higher boron content generally leading to lower crystallization temperatures.[2] For the synthesis of hydrated forms, significantly lower temperatures would be necessary, likely in the range of room temperature to below 200°C, as suggested by studies on other hydrated metal borates and aluminum hydroxides.[7][8]

  • pH: The pH of the reaction medium is crucial in precipitation and hydrothermal methods. For aluminum hydroxides, which can be precursors to aluminum borates, the pH dictates the phase of the resulting hydrate (e.g., boehmite or bayerite).[9] It is reasonable to infer that the pH would similarly influence the formation and stability of a hydrated aluminum borate precipitate, affecting its composition and degree of hydration.

  • Reactant Concentrations and Ratios: The molar ratio of aluminum to boron precursors significantly impacts the stoichiometry of the final product.[3] For instance, different ratios of aluminum nitrate to boric acid can favor the formation of either Al₁₈B₄O₃₃ or Al₄B₂O₉ in high-temperature synthesis.[2] In a low-temperature synthesis of the n-hydrate, the concentration of reactants would likely influence particle size and morphology.

  • Precursors: The choice of aluminum and boron sources (e.g., aluminum nitrate, aluminum sulfate, boric acid, borax) can affect the reaction kinetics and the final product's purity and morphology.[10][11][12] The use of hydrated precursors like aluminum nitrate nonahydrate is common.[2]

  • Reaction Time and Atmosphere: The duration of the synthesis and the surrounding atmosphere (e.g., air, inert gas) can influence the crystallinity and phase purity of the final product.

The logical relationship between these parameters and the final properties is visualized in the following diagram:

G cluster_params Synthesis Parameters cluster_props Final Properties Temperature Temperature Crystal_Structure Crystal Structure / Phase Temperature->Crystal_Structure Hydration_Level Degree of Hydration (n) Temperature->Hydration_Level Thermal_Stability Thermal Stability Temperature->Thermal_Stability pH pH pH->Crystal_Structure Morphology Morphology / Particle Size pH->Morphology pH->Hydration_Level Reactant_Concentration Reactant Concentration & Ratio Reactant_Concentration->Crystal_Structure Reactant_Concentration->Morphology Precursors Precursors Precursors->Crystal_Structure Precursors->Morphology Reaction_Time Reaction Time Reaction_Time->Crystal_Structure

Diagram 1: Correlation of synthesis parameters with final properties of aluminum borate n-hydrate.

Comparative Data on Synthesis Parameters and Properties

While specific data for aluminum borate n-hydrate is limited, the following tables summarize the findings for anhydrous aluminum borates, which can serve as a baseline for understanding the system.

Table 1: Influence of Synthesis Method and Temperature on Aluminum Borate Properties

Synthesis MethodPrecursorsTemperature (°C)Resulting PhaseMorphologyCitation(s)
Solid-State ReactionAl₂O₃, H₃BO₃1000 - 1400Al₁₈B₄O₃₃, Al₄B₂O₉Needles, Whiskers[4][5]
PrecipitationAl(NO₃)₃·9H₂O, H₃BO₃, (NH₄)₂CO₃300 (decomposition), 670-900 (crystallization)Amorphous precursor, then Al₁₈B₄O₃₃, Al₄B₂O₉Not specified[2]
Sol-GelAl(NO₃)₃·9H₂O, H₃BO₃, Citric Acid1000Al₁₈B₄O₃₃Nanorods[2]
Wet Molten SaltAlCl₃·6H₂O, H₃BO₃, NaOH, NaCl800Al₄B₂O₉Whiskers[3]
HydrothermalBa(OH)₂, Al(OH)₃, H₃BO₃550 (at 1400 bar)Ba[AlB₄O₈(OH)]Crystalline[1]

Table 2: Influence of Reactant Ratio on Final Product Phase (High-Temperature Synthesis)

Al:B Molar RatioPrecursorsTemperature (°C)Predominant PhaseCitation(s)
9:2Al(NO₃)₃, H₃BO₃>900Al₁₈B₄O₃₃[2]
2:1Al(NO₃)₃, H₃BO₃~700-1000Al₄B₂O₉ (metastable)[2]
1.5:1 (H₃BO₃/AlCl₃)AlCl₃·6H₂O, H₃BO₃800Al₄B₂O₉[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducible synthesis. Below are representative procedures for high-temperature synthesis methods, which would require significant modification (primarily lowering the temperature) for the synthesis of a hydrated form.

Precipitation Method (for Anhydrous Aluminum Borate)

This protocol is adapted from a study on the synthesis of anhydrous aluminum borates via a precipitation process.[2]

  • Solution Preparation: Prepare aqueous solutions of aluminum nitrate (Al(NO₃)₃·9H₂O) and boric acid (H₃BO₃) in various molar ratios.

  • Precipitation: Add the aluminum nitrate and boric acid solution to a solution of ammonium carbonate ((NH₄)₂CO₃), which acts as a precipitating agent.

  • Evaporation: Evaporate the resulting mixture to dryness to recover the soluble boron species.

  • Decomposition: Heat the dried powder to 300°C to decompose the by-product, ammonium nitrate. This results in an amorphous precursor powder.

  • Calcination: Calcine the amorphous powder at temperatures between 670°C and 900°C to induce crystallization into aluminum borate.

The workflow for this process is illustrated below:

G A Prepare Al(NO₃)₃ and H₃BO₃ solution C Mix solutions to precipitate A->C B Prepare (NH₄)₂CO₃ solution B->C D Evaporate to dryness C->D E Decompose at 300°C (Amorphous Precursor) D->E F Calcine at 670-900°C (Crystalline Al-Borate) E->F

Diagram 2: Experimental workflow for the precipitation synthesis of aluminum borate.
Characterization of Aluminum Borate n-Hydrate

To characterize a synthesized aluminum borate n-hydrate, a suite of analytical techniques would be necessary:

  • X-ray Diffraction (XRD): To determine the crystalline phase and assess the degree of crystallinity.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These are crucial for determining the degree of hydration ('n') by measuring the weight loss corresponding to the removal of water molecules upon heating.[13] DSC can also reveal phase transitions and thermal stability.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized powder.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present, including those associated with water and borate groups.

Future Research Directions

The current body of literature presents a clear opportunity for further research into the low-temperature synthesis of aluminum borate n-hydrate. A systematic investigation into the effects of pH, temperature, and reactant concentrations on the formation, stability, and properties of hydrated aluminum borate phases would be of significant value to the scientific community. Such studies would enable the tailored synthesis of this material for a range of potential applications.

References

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